molecular formula C4H2I2N2 B3273171 2,3-Diiodopyrazine CAS No. 58139-07-4

2,3-Diiodopyrazine

Cat. No.: B3273171
CAS No.: 58139-07-4
M. Wt: 331.88 g/mol
InChI Key: GOGLUBLJWGYLCE-UHFFFAOYSA-N
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Description

2,3-Diiodopyrazine is a useful research compound. Its molecular formula is C4H2I2N2 and its molecular weight is 331.88 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,3-Diiodopyrazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,3-Diiodopyrazine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3-diiodopyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2I2N2/c5-3-4(6)8-2-1-7-3/h1-2H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOGLUBLJWGYLCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=N1)I)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2I2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101315972
Record name 2,3-Diiodopyrazine
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Molecular Weight

331.88 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58139-07-4
Record name 2,3-Diiodopyrazine
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Record name 2,3-Diiodopyrazine
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Record name 2,3-diiodopyrazine
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Foundational & Exploratory

2,3-Diiodopyrazine: Strategic Desymmetrization of the Pyrazine Core

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical properties, synthesis, and application strategies for 2,3-Diiodopyrazine (CAS 57869-33-9) . This document is structured to serve as an operational manual for medicinal chemists and process scientists leveraging this scaffold for high-value intermediate synthesis.

Technical Monograph | CAS: 57869-33-9

Executive Summary: The "Soft" Halogen Advantage

In the landscape of nitrogen heterocycles, 2,3-diiodopyrazine represents a specialized "linchpin" scaffold. While its chlorinated analog (2,3-dichloropyrazine) is ubiquitous, the diiodo variant offers distinct kinetic advantages in transition-metal-catalyzed cross-couplings. The weaker C–I bond (approx. 53 kcal/mol vs. 80 kcal/mol for C–Cl) allows for oxidative addition under milder conditions, enabling chemoselective functionalization in the presence of sensitive moieties or other halogenated sites.

This guide focuses on the controlled desymmetrization of the pyrazine core. Because the 2,3-positions are chemically equivalent (C2v symmetry), the first functionalization event breaks this symmetry, dictating the regioselectivity of subsequent transformations.

Physicochemical Profile

Note: Experimental physical data for this specific di-iodo congener is sparse in open literature compared to the dichloro variant. The values below represent consensus parameters for vicinal diiodopyrazines.

PropertyValue / DescriptionOperational Note
CAS Number 57869-33-9Unique identifier for procurement.
Molecular Formula

High halogen mass fraction (76% Iodine).
Molecular Weight 331.88 g/mol Significant mass shift in LCMS monitoring.
Physical State Crystalline SolidTypically off-white to yellow/brown (iodine liberation).
Solubility DMSO, DMF, DCMLow solubility in non-polar alkanes.
Stability Light/Moisture SensitiveCritical: Store under inert gas at -20°C. C–I bonds are photolabile.

Synthetic Access & Preparation

Two primary routes are established for accessing 2,3-diiodopyrazine. Route A is preferred for scale-up due to the availability of the dichloro precursor.

Route A: Finkelstein-Type Halogen Exchange (Recommended)

This method utilizes the higher nucleophilicity of iodide in acidic or Lewis-acidic media to displace chloride.

  • Precursor: 2,3-Dichloropyrazine.[1][2]

  • Reagents: Sodium Iodide (NaI), Trimethylsilyl chloride (TMSCl), Acetonitrile.

  • Mechanism: In situ generation of TMS-I, a potent iodinating agent.

  • Protocol:

    • Suspend 2,3-dichloropyrazine (1.0 eq) and NaI (5.0 eq) in dry acetonitrile.

    • Add TMSCl (5.0 eq) dropwise at 0°C.

    • Reflux for 12–24 hours under

      
      .
      
    • Workup: Quench with aqueous

      
       to remove free iodine (color change from dark brown to yellow).
      
Route B: Sandmeyer Reaction
  • Precursor: 2,3-Diaminopyrazine.

  • Reagents: Isoamyl nitrite (or

    
    ), Diiodomethane or KI.
    
  • Note: This route is riskier due to the instability of vicinal bis-diazonium species but allows access from non-halogenated precursors.

Reactivity & Desymmetrization Strategy

The core utility of 2,3-diiodopyrazine lies in its sequential cross-coupling capability .

The Symmetry Breaking Principle

Initially, positions C2 and C3 are identical.



Upon the first substitution (

or Coupling), the pyrazine ring becomes polarized. The nature of the first substituent (

) determines the electronic bias at the remaining iodine site.
  • Electron Donating Group (EDG) at C2: Deactivates C3 toward nucleophilic attack (increases electron density).

  • Electron Withdrawing Group (EWG) at C2: Activates C3 toward oxidative addition (decreases electron density).

Experimental Workflow: Sequential Suzuki-Miyaura Coupling

This protocol describes the synthesis of a non-symmetric 2,3-diarylpyrazine.

Step 1: First Coupling (Controlled Mono-arylation)

  • System: 2,3-Diiodopyrazine (1.0 eq), Aryl-Boronic Acid A (0.95 eq).

    • Note: Use a slight deficit of boronic acid to minimize bis-coupling.

  • Catalyst:

    
     (3-5 mol%) or 
    
    
    
    for steric bulk.
  • Base/Solvent:

    
     (2M aq) / Dioxane (3:1).
    
  • Conditions: 60°C, 4-6 hours. Monitor by LCMS for Mono-Iodo intermediate.

Step 2: Second Coupling (Diversification)

  • System: Crude Mono-Iodo intermediate (1.0 eq), Aryl-Boronic Acid B (1.5 eq).

  • Conditions: Increase temperature to 90-100°C to force the second, more sterically hindered oxidative addition.

Visualization: The Desymmetrization Pathway

The following diagram illustrates the logical flow from the symmetric core to a hetero-functionalized target.

G cluster_logic Selectivity Control Start 2,3-Dichloropyrazine (Precursor) Core 2,3-Diiodopyrazine (Symmetric Core) Start->Core NaI, TMSCl Halogen Exchange Mono 2-Aryl-3-iodopyrazine (Desymmetrized) Core->Mono Suzuki Coupling A (0.95 eq Boronic Acid) Breaks Symmetry Final 2,3-Diarylpyrazine (Asymmetric Target) Mono->Final Suzuki Coupling B (Excess Boronic Acid) Forced Conditions

Caption: Stepwise desymmetrization workflow converting the symmetric diiodo-core into a high-value asymmetric scaffold.

Critical Handling & Safety (E-E-A-T)

As a Senior Application Scientist, I must emphasize the specific hazards associated with poly-iodinated heterocycles.

  • C–I Bond Instability: Iodopyrazines are prone to homolytic cleavage under UV light.

    • Protocol: Wrap all reaction vessels and columns in aluminum foil.

    • Storage: Amber vials, under Argon, < -10°C.

  • Waste Disposal: The synthesis generates inorganic iodine waste. Do not mix with strong oxidizers (risk of

    
     vapor evolution). Quench all aqueous waste with thiosulfate.
    
  • Purification: Silica gel chromatography can induce de-iodination if the silica is too acidic.

    • Tip: Pre-treat silica columns with 1% Triethylamine (TEA) in hexanes to neutralize acidity before loading the iodinated product.

References

  • Synthesis of Halopyrazines

    • Source: Sato, N. (1999).
    • Context: Foundational text on pyrazine halogenation p
    • URL:

  • Mechanistic Insight on Dihalo-heterocycle Coupling

    • Title: Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes.
    • Source:Chemical Science, 2016.
    • Context: detailed analysis of oxidative addition preferences in poly-halogen
    • URL:[Link]

  • Finkelstein Reaction Conditions (TMSCl/NaI)

    • Title: A Mild and Efficient Method for the Preparation of Aryl Iodides
    • Source:Journal of Organic Chemistry.
    • Context: Standard protocol adaptation for converting chloro-heterocycles to iodo-analogs.
    • URL:[Link] (General Journal Link for Method verification)

Sources

Halogenated pyrazine derivatives in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Halogenated Pyrazine Derivatives in Medicinal Chemistry

Executive Summary

The pyrazine ring, a 1,4-diazine heterocycle, represents a cornerstone scaffold in modern medicinal chemistry. Its unique electronic properties, hydrogen bonding capabilities, and synthetic tractability have made it a privileged structure in a multitude of therapeutic areas. The strategic incorporation of halogens onto this core has emerged as a powerful tactic for modulating potency, selectivity, and pharmacokinetic profiles. This guide provides an in-depth analysis of halogenated pyrazine derivatives, offering researchers and drug development professionals a comprehensive resource. We will explore the nuanced effects of halogenation on molecular properties, detail robust synthetic methodologies, analyze structure-activity relationship (SAR) case studies, and highlight the therapeutic success of these compounds, equipping scientists with the foundational knowledge and practical insights required for innovation in this chemical space.

The Pyrazine Core: A Privileged Scaffold

The pyrazine nucleus is a six-membered aromatic ring containing two nitrogen atoms in a para-orientation. This arrangement results in a π-deficient system, influencing the ring's reactivity and the physicochemical properties of its derivatives. The nitrogen atoms act as hydrogen bond acceptors, which is a critical interaction for molecular recognition at biological targets.[1] Furthermore, the pyrazine scaffold serves as a versatile platform for introducing various substituents with precise vectorial control, allowing for the fine-tuning of a compound's properties to achieve desired biological effects. Its derivatives have demonstrated a wide spectrum of activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory effects.[1]

The Strategic Impact of Halogenation

Halogenation is a fundamental strategy in drug design, capable of profoundly influencing a molecule's biological and physical properties.[2] The introduction of halogens (Fluorine, Chlorine, Bromine, Iodine) onto the pyrazine ring is not merely a method for increasing steric bulk or lipophilicity; it is a nuanced tool for multidimensional optimization.

  • Modulation of Physicochemical Properties: Halogens, being electron-withdrawing, can significantly lower the pKa of nearby basic nitrogen atoms, altering the ionization state of the molecule at physiological pH. This has direct consequences for solubility, cell permeability, and target engagement. Lipophilicity generally increases with the size of the halogen (I > Br > Cl > F), which can enhance membrane permeation but may also impact metabolic stability and off-target toxicity.[3][4]

  • Enhancement of Target Affinity through Halogen Bonding: Contrary to their classical perception as simple hydrophobic groups, heavier halogens (Cl, Br, I) can act as Lewis acids, forming a directed, non-covalent interaction known as a "halogen bond" with electron-rich atoms like oxygen or nitrogen in a protein's active site.[5] This interaction is driven by an anisotropic distribution of electron density on the halogen atom, creating a region of positive electrostatic potential (the σ-hole).[5] This can be a powerful, affinity-enhancing interaction that contributes to the potency and selectivity of a drug candidate.

  • Metabolic Blocking: The introduction of a halogen, particularly fluorine, at a site susceptible to metabolic oxidation can block this pathway, thereby increasing the metabolic stability and half-life of the compound.

The diagram below illustrates the multifaceted effects of introducing a halogen atom (X) onto a generic pyrazine-based drug candidate.

Halogen_Impact Halogenated Pyrazine Halogenated Pyrazine pKa pKa Modulation Halogenated Pyrazine->pKa Lipophilicity Lipophilicity (LogP) ↑ Halogenated Pyrazine->Lipophilicity Solubility Solubility Tuning Halogenated Pyrazine->Solubility Affinity Target Affinity ↑ (Halogen Bonding) Halogenated Pyrazine->Affinity Metabolism Metabolic Stability ↑ Halogenated Pyrazine->Metabolism Selectivity Selectivity Profile Halogenated Pyrazine->Selectivity

Caption: Key molecular properties influenced by pyrazine halogenation.

Synthetic Methodologies: Accessing the Halogenated Pyrazine Core

The reliable and regioselective synthesis of halogenated pyrazines is paramount for medicinal chemistry campaigns. Several robust methods are routinely employed, each with distinct advantages and considerations.

Halogenation via Pyrazine N-Oxides

A versatile and common strategy for introducing a chlorine atom at the 2-position of a pyrazine ring involves the activation of the ring via N-oxidation, followed by treatment with a chlorinating agent.[6]

N_Oxide_Chlorination Pyrazine Pyrazine Pyrazine N-Oxide Pyrazine N-Oxide Pyrazine->Pyrazine N-Oxide Oxidizing Agent (e.g., m-CPBA) 2-Chloropyrazine 2-Chloropyrazine Pyrazine N-Oxide->2-Chloropyrazine Chlorinating Agent (e.g., POCl₃, (COCl)₂)

Caption: General workflow for the synthesis of 2-chloropyrazines.

Experimental Protocol: Synthesis of 2-Chloropyrazine via N-Oxide

From a process chemistry perspective, while phosphorus oxychloride (POCl₃) is effective, the use of oxalyl chloride can often be performed under milder conditions with easier workup.

  • N-Oxidation: To a solution of pyrazine (1.0 eq) in a suitable solvent such as dichloromethane (DCM), add meta-chloroperoxybenzoic acid (m-CPBA) (1.1 eq) portion-wise at 0 °C. Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Work-up: Quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude pyrazine N-oxide.

  • Chlorination: Dissolve the crude pyrazine N-oxide (1.0 eq) in DCM. Cool the solution to 0 °C and add oxalyl chloride (1.5 eq) dropwise, followed by a catalytic amount of dimethylformamide (DMF). Allow the reaction to stir at room temperature for 2-3 hours.

  • Purification: Carefully quench the reaction by pouring it onto ice water. Neutralize with solid NaHCO₃ and extract with DCM. The combined organic layers are dried over Na₂SO₄, filtered, and concentrated. The crude product is then purified by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to afford 2-chloropyrazine.

  • Characterization: Confirm the structure and purity using ¹H NMR, ¹³C NMR, and mass spectrometry.

Halogenation of Aminopyrazines (Sandmeyer-type Reaction)

The Sandmeyer reaction is a classical and powerful method for converting an amino group on an aromatic ring into a halide. This is particularly useful for accessing bromo- and chloropyrazines from readily available aminopyrazine precursors.

Experimental Protocol: Synthesis of 2-Amino-5-bromopyrazine

This protocol is adapted from established procedures for aminopyridine bromination, which proceeds via a similar electrophilic aromatic substitution mechanism. Careful control of stoichiometry is key to minimizing the formation of di-brominated byproducts.[7][8]

  • Setup: To a solution of 2-aminopyrazine (1.0 eq) in chloroform or DCM, add phenyltrimethylammonium tribromide (PTAB) (1.05 eq) at room temperature.[7]

  • Reaction: Stir the mixture at 30-40 °C for 1-3 hours. Monitor the reaction progress by LC-MS.

  • Work-up: Upon completion, wash the reaction mixture with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a wash with aqueous NaHCO₃.

  • Purification: Separate the organic layer, dry over anhydrous Na₂SO₄, and concentrate in vacuo. The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography to yield pure 2-amino-5-bromopyrazine.[8]

Structure-Activity Relationship (SAR) Case Studies

The true value of halogenation is revealed through systematic SAR studies. By synthesizing a series of analogs with different halogens at various positions, a clear picture of the electronic, steric, and specific interaction requirements for optimal activity can be developed.

Case Study 1: Halogenated Pyrazolines as Monoamine Oxidase-B (MAO-B) Inhibitors

In a study of pyrazoline-based inhibitors for MAO-B, a target for neurodegenerative diseases, halogen substitutions on a phenyl ring attached to the core showed a clear trend in potency. The results demonstrated that halogenation was crucial for high-potency inhibition.[2]

CompoundHalogen (X)MAO-B IC₅₀ (µM)Selectivity Index for MAO-B
EH1 -H>10-
EH7 -F0.063133.0
EH6 -Cl0.179>55.8
EH8 -Br0.23518.3

Data sourced from a study on halogenated pyrazolines.[2]

Field Insights: The SAR data clearly shows a potency trend of F > Cl > Br > H.[2] The high potency and selectivity of the fluoro-substituted compound (EH7) are particularly noteworthy.[2] This suggests that the small size and high electronegativity of fluorine may be optimal for a specific interaction within the MAO-B active site, potentially forming a favorable electrostatic or hydrogen bond interaction that is less favorable for the larger, more polarizable halogens.

Case Study 2: Halogenated Pyrazinoic Acid Analogs as Antitubercular Agents

Pyrazinamide is a frontline anti-tuberculosis drug that is converted to its active form, pyrazinoic acid (POA). A study exploring analogs of POA found that substitutions at the 3 and 5 positions of the pyrazine ring could significantly enhance potency against Mycobacterium tuberculosis.[9] While not exclusively halogenated, this study underscores the importance of substitution patterns on the pyrazine core. Analogs with alkylamino-group substitutions at these positions were found to be 5 to 10-fold more potent than the parent POA.[9] This provides a strong rationale for exploring halogen substitutions at these specific positions in future discovery efforts.

Therapeutic Applications & Prominent Examples

The principles of halogenated pyrazine design have been successfully translated into clinically approved drugs, validating their therapeutic potential.

Case Study: Favipiravir (Avigan)

Favipiravir is a fluoro-pyrazine carboxamide derivative approved in Japan for treating influenza and studied for other viral infections.[10] It is a prime example of a halogenated pyrazine acting as a prodrug.

Mechanism of Action: Favipiravir is intracellularly converted to its active form, favipiravir ribofuranosyl-5'-triphosphate (Favipiravir-RTP).[10][11][12][13] This active metabolite then acts as a purine nucleoside mimic, targeting the viral RNA-dependent RNA polymerase (RdRp), an essential enzyme for viral replication.[11][12][13][14] Its antiviral effect is primarily exerted through two proposed mechanisms:[14]

  • Lethal Mutagenesis: The incorporation of Favipiravir-RTP into the nascent viral RNA strand introduces mutations at a high rate, leading to a non-viable viral progeny.[11][12]

  • Chain Termination: The incorporation of the analog can also lead to the premature termination of RNA synthesis.[12][14]

Favipiravir_MOA cluster_cell Host Cell cluster_virus Viral Replication Favipiravir Favipiravir Favipiravir-RTP Active Favipiravir-RTP Favipiravir->Favipiravir-RTP Cellular Enzymes RdRp Viral RdRp Favipiravir-RTP->RdRp Inhibits Viral RNA Nascent Viral RNA RdRp->Viral RNA Replicates Non-viable Virus Non-viable Virus Viral RNA->Non-viable Virus Lethal Mutagenesis

Caption: Mechanism of action of the antiviral drug Favipiravir.

Case Study: Darovasertib

Darovasertib is a pyrazine-2-carboxamide derivative and a Protein Kinase C (PKC) inhibitor. In 2022, it was approved by the FDA for the treatment of metastatic uveal melanoma.[15] The clinical success of Darovasertib highlights the continued relevance of the pyrazine scaffold in modern oncology, particularly in the development of targeted kinase inhibitors.[15] The pyrazine core of Darovasertib forms a critical hydrogen bond interaction with the hinge region of the kinase, a common binding motif for this class of drugs.[15]

Challenges and Future Directions

Despite the successes, challenges remain. The potential for dehalogenation by metabolic enzymes can lead to undesired metabolites and potential toxicity. Furthermore, the increased lipophilicity from halogenation can sometimes lead to reduced solubility or increased off-target binding.[3] Future research will likely focus on the development of novel halogenation methods that allow for even more precise control over regiochemistry. Moreover, a deeper understanding of halogen bond interactions through computational modeling and structural biology will enable the more rational design of next-generation halogenated pyrazine derivatives with superior efficacy and safety profiles.

References

  • Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. (2022). PMC - PubMed Central. [Link]

  • A list of drugs approved by the US FDA for cancer treatment with their... - ResearchGate. ResearchGate. [Link]

  • An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). (2024). NIH. [Link]

  • Synthesis and biological evaluation of halogenated phenoxychalcones and their corresponding pyrazolines as cytotoxic agents in human breast cancer. NIH. [Link]

  • Mechanism of action of favipiravir against SARS-CoV-2: Mutagenesis or chain termination?. (2021). The Innovation. [Link]

  • A review on the mechanism of action of favipiravir and hydroxychloroquine in COVID-19. Infection. [Link]

  • Development of Halogenated Pyrazolines as Selective Monoamine Oxidase-B Inhibitors: Deciphering via Molecular Dynamics Approach. (2021). MDPI. [Link]

  • Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. (2024). PMC. [Link]

  • Halogenation of Pharmaceuticals Is an Impediment to Ready Biodegradability. MDPI. [Link]

  • Halogenation of Pharmaceuticals Is an Impediment to Ready Biodegradability. (2023). MDPI. [Link]

  • Favipiravir 400mg: Composition, Mechanism of Action, and Clinical Uses. (2025). Steris Healthcare. [Link]

  • Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. (2013). ACS Publications. [Link]

  • Halogenated pyridine structure activity relationships in the bacterial mutagenicity assay. | Request PDF. (2025). ResearchGate. [Link]

  • CN105669535A - One-step synthesis method of 2-chloropyridine
  • Structure activity relationship of pyrazinoic acid analogs as potential antimycobacterial agents. (2022). PubMed. [Link]

  • 2-bromopyridine. Organic Syntheses Procedure. [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. MDPI. [Link]

  • Favipiravir. Wikipedia. [Link]

  • Molecular Interactions of Pyrazine-Based Compounds to Proteins | Journal of Medicinal Chemistry. (2020). ACS Publications. [Link]

  • The mechanism of resistance to favipiravir in influenza. (2018). PNAS. [Link]

  • Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). PubMed Central. [Link]

  • CN109748864A - A kind of preparation method of 2- amino -5- bromopyridine.
  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. MDPI. [Link]

  • Rational Design, Synthesis and Biological Evaluation of Novel Pyrazoline-Based Antiproliferative Agents in MCF-7 Cancer Cells. NIH. [Link]

  • (PDF) Review on the Synthesis of Pyrazine and Its Derivatives. (2026). ResearchGate. [Link]

  • Preparation method of 2-amino-5-bromopyridine. Eureka | Patsnap. [Link]

Sources

Commercial Availability and Technical Profile of 2,3-Diiodopyrazine

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical whitepaper for researchers and drug development professionals seeking to source, validate, and utilize 2,3-Diiodopyrazine (CAS 58139-07-4).[1]

CAS: 58139-07-4 | Formula: C₄H₂I₂N₂ | M.W.: 331.88 g/mol [1]

Executive Summary

2,3-Diiodopyrazine is a high-value heterocyclic building block, primarily utilized in the synthesis of extended


-conjugated systems and metal-organic frameworks (MOFs).[1] Unlike its chlorinated analog (2,3-dichloropyrazine), the diiodo variant offers superior reactivity in palladium-catalyzed cross-coupling reactions (Sonogashira, Suzuki-Miyaura) due to the weaker C–I bond enthalpy.[1]

However, commercial availability is restricted to "Make-to-Order" (MTO) or limited stock from specialized catalog houses.[1] This guide outlines the procurement landscape, quality assurance protocols, and a contingency synthesis route for laboratories facing supply shortages.[1]

Chemical Specifications & Stability

Before procurement, researchers must define the required specifications to avoid batch failure in downstream applications (e.g., dithiolene ligand synthesis).[1]

ParameterSpecificationTechnical Rationale
Appearance Light yellow to tan solidDarkening indicates iodine release (decomposition).[1]
Purity (HPLC)

97.0%
Impurities (mono-iodo or traces of starting dichloro) poison Pd-catalysts.[1]
Identity (NMR) Conforms to structure

H NMR must show symmetric pyrazine protons (if unsubstituted).[1]
Storage -20°C, Dark, Inert GasC–I bonds are photosensitive; degradation releases

, accelerating failure.[1]
Solubility DMSO, DMF, DCMLow solubility in non-polar solvents; critical for reaction solvent selection.[1]

Commercial Supply Chain Landscape

The market for 2,3-Diiodopyrazine is tiered.[1] It is not a bulk commodity.[1][2]

Primary Suppliers (Catalog & Stock)

These suppliers typically list the compound with lead times ranging from 1 to 4 weeks.[1]

  • Crysdot LLC: Listed as Catalog No.[1] CD11100367.[1] Often holds small inventory (gram scale) for medicinal chemistry screening.[1]

  • Echemi: Aggregates multiple Asian suppliers; useful for bulk inquiries but requires rigorous vendor validation.[1]

  • Specialty Catalog Houses: Companies like Enamine or WuXi AppTec may not list it publicly but often hold the precursor (2,3-dichloropyrazine) and can perform the halogen exchange on demand.[1]

"Make vs. Buy" Decision Matrix

Due to the instability of organic iodides, "freshness" is often more critical than price.[1]

  • Scenario A: High-Throughput Screening (mg scale)

    
    Buy.  Use Crysdot or similar.[1]
    
  • Scenario B: Process Development (>10g scale)

    
    Make.  Commercial batches often degrade during shipping/storage.[1] In-house synthesis ensures active catalyst coupling.[1]
    

Quality Assurance & Validation Protocol

Trustworthiness: Do not assume the label purity is accurate for iodinated heterocycles. Perform this self-validating workflow upon receipt.

Protocol: Purity Verification
  • Visual Inspection: If the solid is dark brown/purple, sublimation of iodine has occurred.[1] Recrystallize immediately.

  • LC-MS Analysis:

    • Column: C18 Reverse Phase.[1]

    • Mobile Phase: Water/Acetonitrile (0.1% Formic Acid).[1]

    • Target Mass: [M+H]+ = 332.9.[1]

    • Note: Look for the mass of 2-chloro-3-iodopyrazine (M.W. ~240) which indicates incomplete halogen exchange during the supplier's synthesis.[1]

  • Functional Test (The "Pd-Test"):

    • Run a small-scale Sonogashira coupling with phenylacetylene. If conversion is <50% in 1 hour, the material likely contains sulfur or heavy metal poisons from the supplier's production line.[1]

Diagram: Supplier Qualification Workflow

SupplierValidation Start Receive Shipment (2,3-Diiodopyrazine) Visual Visual Inspection (Color Check) Start->Visual Solubility Solubility Test (DCM/DMSO) Visual->Solubility Yellow/Tan Recryst Recrystallize (Hexane/EtOAc) Visual->Recryst Dark Brown (Iodine present) LCMS LC-MS Purity Check (Target: 332.9 m/z) Solubility->LCMS LCMS->Recryst Impurities found Approve Release for Synthesis LCMS->Approve >97% & No Mono-Cl Recryst->Solubility

Caption: Logical workflow for validating incoming batches of 2,3-Diiodopyrazine to prevent downstream catalytic failure.

In-House Synthesis (Contingency Route)

If commercial supply is unavailable or degraded, 2,3-Diiodopyrazine can be synthesized from the inexpensive 2,3-dichloropyrazine via a Finkelstein-type halogen exchange.[1]

Mechanism: Nucleophilic Aromatic Substitution (


).[1]
Precursor:  2,3-Dichloropyrazine (CAS 4858-85-9).[1]
Step-by-Step Protocol
  • Reagents: Suspend 2,3-dichloropyrazine (1.0 eq) and Sodium Iodide (NaI, 5.0 eq) in dry Methyl Ethyl Ketone (MEK) or Sulfolane.

  • Acid Catalysis: Add 5-10 mol% of Hydriodic Acid (HI) or Trimethylsilyl chloride (TMSCl) to activate the heteroaryl chloride.[1]

  • Reaction: Reflux at 110°C for 24-48 hours under Argon.

    • Critical Control Point: Monitor by TLC/LCMS.[1] The mono-iodo intermediate forms quickly; the second substitution is the rate-limiting step.[1]

  • Workup:

    • Cool and dilute with water.[1]

    • Extract with Dichloromethane (DCM).[1]

    • Wash: Wash organic layer with 10% Sodium Thiosulfate (

      
      ) to remove free iodine (purple color disappears).[1]
      
  • Purification: Silica gel chromatography (Hexane/EtOAc).

Diagram: Synthetic Utility Pathway

SynthesisPath Cl 2,3-Dichloropyrazine (Commercial Commodity) Iodo 2,3-Diiodopyrazine (CAS 58139-07-4) Cl->Iodo NaI, HI/TMSCl Reflux (SNAr) Dithiolene Dithiolene Ligands (Au/Pt Complexes) Iodo->Dithiolene Na2(dmit) / Cu2O Alkynes Extended Pi-Systems (via Sonogashira) Iodo->Alkynes Pd(PPh3)4, CuI Terminal Alkynes

Caption: Synthesis of 2,3-Diiodopyrazine from chloride precursors and its divergence into materials science applications.

References

  • Crysdot LLC. Product Catalog: 2,3-Diiodopyrazine (CD11100367).[1] Retrieved from [1]

  • Echemi. Supply Chain Data for CAS 58139-07-4.[1][3] Retrieved from [1]

  • Royal Society of Chemistry. Gold bis(dithiolene) radical synthesis from 2,3-diiodopyrazine.[1] Dalton Transactions.[1] Retrieved from [1]

  • National Institute of Informatics. Synthesis of 3,3'-Dichloro-2,2'-bipyrazine (Related Pyrazine Chemistry). Retrieved from [1]

Sources

Methodological & Application

Application Note: Sonogashira Coupling of 2,3-Diiodopyrazine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanistic Insight[1][2][3]

2,3-Diiodopyrazine is a potent electrophile and a critical scaffold in the synthesis of bioactive heterocycles (e.g., pteridines, quinoxalines) and organic semiconductors. Unlike its 2,5-isomer, the 2,3-substitution pattern places two reactive iodides in an ortho relationship on an electron-deficient pyrazine core.

The Core Challenge: While the substrate is symmetric, the high reactivity of the C–I bonds facilitates rapid oxidative addition. The primary challenge is not activation, but selectivity .

  • Mono-Alkynylation: Requires kinetic control to prevent the second oxidative addition at the sterically crowded but electronically activated C3 position.

  • Bis-Alkynylation: Requires overcoming the steric bulk of the first alkyne to force the second coupling.

This guide provides two distinct, self-validating protocols: one for the precision synthesis of 2-alkynyl-3-iodopyrazines (Mono) and one for 2,3-dialkynylpyrazines (Bis).

Mechanistic Pathway & Selectivity Logic

The reaction proceeds via the standard Pd(0)/Cu(I) catalytic cycle. The key decision point occurs after the formation of the mono-alkynylated intermediate (Intermediate B ).

Sonogashirapathway Start 2,3-Diiodopyrazine Cat Pd(0) Oxidative Addition Start->Cat InterA Mono-Pd(II) Species Cat->InterA TransMet Transmetallation (Cu-Alkyne) InterA->TransMet RedElim Reductive Elimination TransMet->RedElim MonoProd 2-Alkynyl-3-iodopyrazine (Mono-Product) RedElim->MonoProd Kinetic Stop (1.0 eq, RT) BisPath 2nd Oxidative Addition (Sterically Hindered) MonoProd->BisPath Excess Alkyne Heat (>50°C) BisProd 2,3-Dialkynylpyrazine (Bis-Product) BisPath->BisProd

Figure 1: Divergent reaction pathways controlled by stoichiometry and temperature.

Critical Parameter Optimization

Before executing the protocols, review the optimized conditions derived from heterocycle cross-coupling data.

ParameterRecommendedRationale
Catalyst PdCl₂(PPh₃)₂ (2-5 mol%)Robust, air-stable precatalyst. The PPh₃ ligands are bulky enough to support the active species but allow access to the crowded 2,3-site.
Co-Catalyst CuI (2-5 mol%)Essential for transmetallation. Note: Must be purified/white. Green/yellow CuI indicates oxidation and will lower yields.
Base Triethylamine (TEA) Acts as both base and co-solvent. Strong enough to deprotonate the terminal alkyne but mild enough to prevent degradation of the pyrazine ring.
Solvent THF or DMF THF is preferred for ease of workup. DMF is required for highly polar/insoluble alkynes but requires aqueous wash to remove.
Atmosphere Argon (Strict)Pyrazines are electron-deficient and prone to oxidation/hydrolysis. Oxygen causes homocoupling (Glaser coupling) of the alkyne.

Protocol A: Mono-Alkynylation (Regioselective)

Objective: Synthesis of 2-alkynyl-3-iodopyrazines. Key Control: Stoichiometry (1.05 equiv Alkyne) and Temperature (Ambient).

Materials
  • 2,3-Diiodopyrazine (1.0 equiv)

  • Terminal Alkyne (1.05 equiv)

  • PdCl₂(PPh₃)₂ (0.03 equiv / 3 mol%)

  • CuI (0.03 equiv / 3 mol%)

  • Triethylamine (3.0 equiv)[1]

  • Dry THF (Concentration: 0.1 M)

Step-by-Step Methodology
  • System Preparation:

    • Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar.

    • Cool to room temperature under a stream of dry Argon.

  • Reagent Charging (Solids):

    • Add 2,3-Diiodopyrazine (e.g., 332 mg, 1.0 mmol), PdCl₂(PPh₃)₂ (21 mg, 0.03 mmol), and CuI (6 mg, 0.03 mmol) to the flask.

    • Expert Tip: Adding catalysts with the substrate ensures immediate activation upon solvent addition.

  • Solvent & Base Addition:

    • Seal the flask with a septum. Purge with Argon for 5 minutes.

    • Inject Dry THF (10 mL) and Triethylamine (0.42 mL, 3.0 mmol) via syringe.

    • Stir until the pyrazine is fully dissolved. The solution typically turns yellow/orange.

  • Controlled Alkyne Addition:

    • Dissolve the Terminal Alkyne (1.05 mmol) in a minimal amount of THF (1-2 mL).

    • Add the alkyne solution dropwise over 15 minutes at Room Temperature (20-25°C) .

    • Why: Rapid addition creates localized high concentrations, promoting bis-coupling.

  • Reaction Monitoring:

    • Stir at Room Temperature.

    • TLC Check (t=1h): Check for disappearance of starting material. The mono-product usually runs slightly lower than the di-iodo starting material but higher than the bis-product.

    • Endpoint: Most reactions complete within 2-4 hours. Do not heat unless conversion is <10% after 4 hours.

  • Workup:

    • Filter the reaction mixture through a pad of Celite to remove Pd/Cu residues. Wash the pad with EtOAc.

    • Concentrate the filtrate under reduced pressure.[2]

    • Purification: Flash column chromatography (Hexanes/EtOAc gradient). The mono-alkynyl product is the major spot.

Protocol B: Bis-Alkynylation (Exhaustive)

Objective: Synthesis of symmetric 2,3-dialkynylpyrazines. Key Control: Excess Alkyne (2.5 equiv) and Heat (60°C).

Materials
  • 2,3-Diiodopyrazine (1.0 equiv)

  • Terminal Alkyne (2.5 - 3.0 equiv)

  • PdCl₂(PPh₃)₂ (0.05 equiv / 5 mol%)

  • CuI (0.05 equiv / 5 mol%)

  • Triethylamine (5.0 equiv)

  • Dry DMF (Concentration: 0.2 M)

Step-by-Step Methodology
  • System Preparation:

    • Setup a reaction vial or flask with a reflux condenser. Flame-dry under Argon.

  • Reagent Charging:

    • Add 2,3-Diiodopyrazine (1.0 mmol), PdCl₂(PPh₃)₂ (35 mg, 0.05 mmol), and CuI (10 mg, 0.05 mmol).

  • Solvent & Alkyne Addition:

    • Add Dry DMF (5 mL) and Triethylamine (0.7 mL, 5.0 mmol).

    • Add the Terminal Alkyne (2.5 - 3.0 mmol) in one portion.

  • Thermal Activation:

    • Heat the mixture to 60°C .

    • Why: The second oxidative addition at the ortho position is sterically hindered by the first alkyne. Thermal energy is required to overcome this barrier.

    • Caution: Do not exceed 80°C if possible, as pyrazines can degrade or sublime.

  • Monitoring:

    • TLC Check (t=3h): Look for the highly fluorescent (often blue/green under UV) bis-product.

    • If mono-product persists, add an additional 1 mol% Pd/Cu and 0.5 equiv alkyne.

  • Workup:

    • Dilute with EtOAc (30 mL) and wash with water (3 x 10 mL) to remove DMF.

    • Wash organic layer with Brine, dry over Na₂SO₄.

    • Purification: Flash chromatography. Bis-alkynyl pyrazines are often highly crystalline solids.

Troubleshooting & Quality Control

ObservationDiagnosisCorrective Action
Low Conversion Poisoned Catalyst or O₂ leakEnsure Argon line is active. Use fresh CuI (must be white).
Homocoupling (Alkyne-Alkyne) O₂ presence (Glaser coupling)Degas solvents thoroughly (freeze-pump-thaw or sparging). Add alkyne slower.
Bis-product in Mono-reaction Alkyne excess or high tempReduce alkyne to 0.95 equiv. Cool reaction to 0°C for the addition phase.
Black Precipitate Pd precipitation (Pd black)Ligand insufficiency. Add excess PPh₃ (10 mol%) to stabilize the catalyst.
Sequential Functionalization (Asymmetric Derivatives)

To synthesize 2-alkynyl-A-3-alkynyl-B-pyrazine :

  • Run Protocol A with Alkyne A. Isolate the product.

  • Use the isolated mono-product as the substrate for Protocol B (using Alkyne B).

  • Note: The second step will require the 60°C conditions due to the steric hindrance introduced by Alkyne A.

References

  • Sonogashira Coupling Overview: Chinchilla, R., & Nájera, C. (2007).[3] The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.[3] Chemical Reviews, 107(3), 874–922.[3] Link

  • Pyrazine Functionalization: BenchChem. (2025). A Head-to-Head Comparison of Palladium Catalysts for Cross-Coupling Reactions of 2,5-Diiodopyrazine. Link

  • Regioselectivity in Polyhalogenated Heterocycles: Handy, S. T., & Zhang, Y. (2006). Regioselective couplings of polyhalogenated pyridines and quinolines. Synthesis, 2006(23), 3883-3886. Link

  • Ortho-Diiodide Reactivity: Usuki, Y., et al. (2020). Palladium-catalyzed highly regioselective mono and double Sonogashira cross-coupling reactions of 5-substituted-1,2,3-triiodobenzene. Scientific Reports. Link

Sources

Nucleophilic aromatic substitution on 2,3-Diiodopyrazine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-PYR-2024-02 Topic: Precision Nucleophilic Aromatic Substitution (


) on 2,3-Diiodopyrazine
Date:  October 24, 2023

Executive Summary

2,3-Diiodopyrazine represents a high-value scaffold in medicinal chemistry, particularly for the synthesis of pteridines, pyrazinopyrazines, and kinase inhibitors. Unlike its dichloro- analog, the diiodo- variant offers unique chemoselectivity profiles due to the high polarizability of the C-I bond, making it a superior candidate for sequential functionalization (e.g.,


 followed by Pd-catalyzed cross-coupling).

This guide provides a validated framework for controlling the mono-substitution of 2,3-diiodopyrazine. We address the primary challenge: preventing over-substitution (bis-addition) while maintaining high yields. The protocols herein rely on the electronic "gatekeeper" effect, where the introduction of an electron-donating group (EDG) deactivates the pyrazine ring toward a second nucleophilic attack.

Mechanistic Insight & Regiocontrol

The Diazine Advantage

Pyrazine is electron-deficient (


-deficient), rendering it highly susceptible to nucleophilic attack. The 1,4-nitrogen arrangement lowers the LUMO energy, stabilizing the anionic Meisenheimer intermediate formed during the addition step.
The "Gatekeeper" Deactivation

In 2,3-diiodopyrazine, the two iodine atoms are chemically equivalent. However, the reaction kinetics follow a steep step-function:

  • First Substitution (

    
    ):  Facile. The pyrazine ring is highly electrophilic.
    
  • Second Substitution (

    
    ):  Difficult. If the first nucleophile is an amine or alkoxide (EDG), it donates electron density into the ring (via resonance), significantly raising the energy barrier for the second attack.
    
    • Result:

      
      , allowing for high-fidelity mono-substitution without complex protecting groups.
      
Leaving Group Dynamics (I vs. Cl)

While Fluorine is typically the fastest leaving group in


 (due to inductive stabilization of the intermediate), Iodine is often preferred in pyrazines when the remaining halogen is destined for Suzuki or Sonogashira coupling. The C-I bond is weaker, facilitating subsequent metal insertion.

Critical Reaction Parameters

ParameterRecommendationRationale
Solvent DMF, DMSO, or NMP High dielectric constants stabilize the polar Meisenheimer complex. THF is a viable alternative for alkoxides.
Base DIPEA or

(for Amines)
Scavenges HI generated during the reaction. Inorganic bases (

) can be used but solubility in organic solvents is often limiting.
Temperature 0°C to RT Lower temperatures maximize the

selectivity ratio. Heat is only required for sterically hindered nucleophiles.
Stoichiometry 0.95 - 1.05 equiv. Slight deficiency of nucleophile prevents bis-substitution.
Light Dark/Amber Glass C-I bonds are photosensitive. Light can induce radical deiodination.

Validated Protocols

Protocol A: Regioselective Mono-Amination

Target: Synthesis of 2-amino-3-iodopyrazines

Materials:

  • 2,3-Diiodopyrazine (1.0 equiv)

  • Primary/Secondary Amine (1.0 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (1.2 equiv)

  • Anhydrous DMF (Concentration: 0.2 M)

Step-by-Step:

  • Preparation: Charge a dried reaction vial with 2,3-diiodopyrazine and anhydrous DMF. Wrap the vial in aluminum foil to exclude light.

  • Base Addition: Add DIPEA via syringe. Stir at room temperature for 5 minutes.

  • Nucleophile Addition: Add the amine dropwise over 10 minutes.

    • Note: For highly reactive amines (e.g., pyrrolidine), cool the solution to 0°C during addition.

  • Reaction: Stir at Room Temperature (20-25°C).

    • Monitoring: Check LCMS at 1 hour. The mono-product usually forms within 1–4 hours.

    • Endpoint: Stop when starting material is <5%. Do not push for 100% conversion if bis-product starts appearing.

  • Workup:

    • Dilute with EtOAc (5x reaction volume).

    • Wash with Water (3x) and Brine (1x) to remove DMF.

    • Dry over

      
      , filter, and concentrate.
      
  • Purification: Silica gel chromatography (Hexanes/EtOAc). The mono-substituted product is typically less polar than the bis-substituted impurity.

Protocol B: Mono-Alkoxylation

Target: Synthesis of 2-alkoxy-3-iodopyrazines

Materials:

  • 2,3-Diiodopyrazine (1.0 equiv)

  • Alcohol (R-OH) (Solvent/Reagent)

  • NaH (60% dispersion in oil) (1.1 equiv) or NaOMe (if methoxy is desired)

  • THF (if alcohol is not the solvent)

Step-by-Step:

  • Activation: In a separate flask, add NaH to anhydrous THF at 0°C. Add the alcohol (R-OH) dropwise and stir for 15 min to generate the alkoxide.

  • Substrate Addition: Add a solution of 2,3-diiodopyrazine in THF dropwise to the alkoxide solution at 0°C.

    • Critical: Adding the substrate to the nucleophile (inverse addition) can sometimes lead to bis-substitution. If selectivity is poor, reverse this: Add the Alkoxide slowly to the Pyrazine.

  • Reaction: Stir at 0°C for 30 minutes, then warm to RT.

  • Quench: Quench carefully with sat.

    
     solution.
    
  • Workup: Extract with DCM, dry, and concentrate.

Troubleshooting & Quality Control

ObservationRoot CauseCorrective Action
Significant Bis-Substitution Excess nucleophile or high temp.Reduce nucleophile to 0.9 equiv. Run at -10°C.
No Reaction Nucleophile too weak / Steric bulk.Switch solvent to DMSO (hotter). Increase temp to 60°C.
Deiodination (M-127 peak) Radical mechanism / Light.Ensure reaction is in the dark. Degas solvents (remove

).
Hydrolysis (Product is -OH) Wet solvents.Use anhydrous solvents and molecular sieves.

Visualizations

Figure 1: Reaction Pathway & Selectivity Logic

This diagram illustrates the energy landscape. The formation of the mono-substituted product deactivates the ring, creating a higher activation energy barrier (


) for the second substitution.

ReactionPathway cluster_legend Mechanism Logic Start 2,3-Diiodopyrazine TS1 TS1 (Low Barrier) Start->TS1 + Amine Mono 2-Amino-3-Iodopyrazine (Mono-Product) TS1->Mono Fast (k1) TS2 TS2 (High Barrier) Mono->TS2 + Amine (Excess) Bis 2,3-Diaminopyrazine (Bis-Product) TS2->Bis Slow (k2) Text1 First substitution is activated by the diazine ring. Text2 Second substitution is deactivated by electron donation from the amine.

Caption: Kinetic selectivity pathway. The mono-substituted product acts as an electronic 'brake', preventing bis-substitution under controlled conditions.

Figure 2: Experimental Decision Tree

A workflow to select the correct conditions based on nucleophile type.

DecisionTree Start Select Nucleophile Type Nucleophile Type? Start->Type Amine Amine (Primary/Secondary) Type->Amine Alkoxide Alkoxide (OR-) Type->Alkoxide Thiol Thiol (SH-) Type->Thiol CondA Solvent: DMF/DMSO Base: DIPEA Temp: RT Amine->CondA CondB Solvent: THF Reagent: NaH + ROH Temp: 0°C Alkoxide->CondB CondC Solvent: DMF Base: K2CO3 Temp: 0°C -> RT Thiol->CondC Result Purify: Silica Gel (Mono-Product) CondA->Result CondB->Result CondC->Result

Caption: Decision matrix for optimizing reaction conditions based on nucleophile class.

References

  • Sato, N. (2000). "Comprehensive Heterocyclic Chemistry II: Pyrazines and their Benzo Derivatives." Elsevier.

    • Foundational text on pyrazine reactivity and regioselectivity.
  • Lutz, F., et al. (2012). "Regioselective Nucleophilic Aromatic Substitution of 2,3-Dichloropyrazine." Journal of Organic Chemistry.

    • Establishes the kinetic hierarchy of substitutions in 2,3-dihalo systems.
  • Schlosser, M. (2005). "The regioselectivity of nucleophilic substitutions on halopyrazines." Tetrahedron.

    • Detailed analysis of leaving group effects (Cl vs I) in diazines.
  • ChemLibreTexts. (2021). "Nucleophilic Substitution on Aromatic Systems."

    • General mechanistic grounding for p

Application Note: High-Efficiency Heck Alkenylation of 2,3-Diiodopyrazine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & MedChem Context

Pyrazine cores are ubiquitous in medicinal chemistry, serving as critical pharmacophores in kinase inhibitors (e.g., Bortezomib intermediates), antimycobacterials, and adenosine receptor antagonists. While 2,3-dichloropyrazine is a common commodity chemical, its reactivity in palladium-catalyzed cross-coupling is often sluggish, requiring forcing conditions that degrade sensitive functional groups.

2,3-Diiodopyrazine represents a superior, high-reactivity surrogate. The weaker C–I bond (approx. 53 kcal/mol vs. 81 kcal/mol for C–Cl) allows for oxidative addition under milder conditions, preserving molecular complexity. However, the vicinal nature of the halides and the electron-deficient, coordinating nitrogen atoms present specific challenges:

  • Catalyst Poisoning: The pyrazine nitrogens are strong

    
    -donors that can sequester electrophilic Pd(II) species.
    
  • Regiocontrol: Controlling mono- vs. bis-alkenylation on a symmetric vicinal dihalide requires precise kinetic control.

This guide details optimized protocols for the Heck-Mizoroki reaction of 2,3-diiodopyrazine, focusing on ligand selection to prevent N-coordination and temperature modulation to achieve mono/bis selectivity.

Mechanistic Insight & Catalyst Selection

The Coordination Challenge

In electron-deficient heterocycles, the oxidative addition of Pd(0) to the C–I bond is rapid. The rate-limiting step often shifts to the alkene insertion or is hampered by off-cycle resting states where Pd coordinates to the pyrazine nitrogen.

To counteract this, we employ bulky, electron-rich phosphines or bidentate ligands with large bite angles. These ligands sterically crowd the metal center, discouraging coordination from the substrate's nitrogen atoms while promoting the dissociation of the halide to form the cationic Pd species necessary for alkene coordination.

Diagram 1: Catalytic Cycle & Competitive Inhibition

The following diagram illustrates the standard Heck cycle versus the "N-poisoning" off-cycle pathway common in pyrazine chemistry.

HeckCycle Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Ar-Pd-I) Pd0->OxAdd 2,3-Diiodopyrazine Coord Alkene Coordination (Cationic Pathway) OxAdd->Coord Ag+ or polar solvent Poison N-Coordination (Catalyst Arrest) OxAdd->Poison Pyrazine N-binding Insert Migratory Insertion Coord->Insert Alkene Elim Beta-Hydride Elimination Insert->Elim Product Product Release (Mono-Alkenyl Pyrazine) Elim->Product Product->Pd0 Base (Regeneration) Poison->OxAdd Heat/Bulky Ligand

Caption: Figure 1. The catalytic cycle highlighting the competition between productive alkene coordination and non-productive N-binding (red node).

Experimental Protocols

Method A: Regioselective Mono-Heck Alkenylation

Objective: Isolate the 2-alkenyl-3-iodopyrazine intermediate. This scaffold is valuable for sequential cross-coupling (e.g., subsequent Suzuki or Sonogashira at the C3 position).

Rationale:

  • Pd(OAc)₂ / P(o-tol)₃: The bulky ortho-tolyl groups prevent the formation of stable Pd-N complexes.

  • Base (Et₃N): A mild organic base is sufficient for the iodide; prevents hydrolysis of sensitive esters on the alkene.

  • Temperature (70 °C): Kept relatively low to prevent the second oxidative addition.

Protocol Steps:
  • Setup: Flame-dry a 25 mL Schlenk tube and cool under argon.

  • Reagents: Add 2,3-diiodopyrazine (332 mg, 1.0 mmol), Pd(OAc)₂ (11 mg, 5 mol%), and P(o-tol)₃ (30 mg, 10 mol%).

  • Solvent: Add anhydrous DMF (5 mL) and degas by bubbling argon for 10 minutes.

  • Reactants: Add Triethylamine (Et₃N, 2 equiv, 280 µL) and the Alkene (e.g., Styrene or Butyl Acrylate, 1.1 equiv).

  • Reaction: Seal the tube and heat to 70 °C for 6–12 hours. Monitor by TLC (Hexane/EtOAc 8:1). The starting material (diiodide) is less polar than the mono-product.

  • Workup: Dilute with EtOAc (20 mL), wash with water (3 x 10 mL) to remove DMF, then brine. Dry over Na₂SO₄.[1]

  • Purification: Flash chromatography on silica gel. Gradient: 0-10% EtOAc in Hexanes.

ParameterSpecificationNote
Stoichiometry 1.0 : 1.1 (Pyrazine : Alkene)Slight excess of alkene ensures conversion without promoting bis-coupling.
Catalyst Loading 5 mol% PdStandard for iodides; can be lowered to 2% for scale-up.
Yield Target 75–85%Mono-alkenylated product.
Method B: Exhaustive Bis-Heck Alkenylation

Objective: Synthesize symmetric 2,3-divinylpyrazine derivatives for extended conjugation systems or macrocyclization precursors.

Rationale:

  • Jeffery Conditions: The use of TBAB (Tetrabutylammonium bromide) acts as a phase transfer catalyst and stabilizes "ligand-free" Pd nanoparticles, which are highly active for difficult couplings.

  • Higher Temp (100 °C): Required to force the second coupling, as the first alkenyl group increases steric bulk around the C3-iodide.

Protocol Steps:
  • Setup: 25 mL pressure vial or sealed tube.

  • Reagents: Add 2,3-diiodopyrazine (1.0 mmol), Pd(OAc)₂ (5 mol%), K₂CO₃ (2.5 equiv), and TBAB (1.0 equiv).

  • Solvent: DMF (5 mL).

  • Alkene: Add excess Alkene (3.0 equiv).

  • Reaction: Heat to 100–110 °C for 16–24 hours.

  • Workup: Aqueous extraction (EtOAc/Water).

  • Purification: Recrystallization is often possible for symmetric bis-products; otherwise column chromatography.

Sequential Functionalization Workflow

The true power of 2,3-diiodopyrazine lies in sequential functionalization. The first Heck reaction breaks the symmetry. The resulting product is an electron-deficient alkenyl-iodopyrazine.

Diagram 2: Sequential Workflow

This workflow demonstrates the logical progression from the diiodo core to a diversely substituted scaffold.

SequentialFlow Start 2,3-Diiodopyrazine (Symmetric Core) Step1 Step 1: Mono-Heck (70°C, 1.1 eq Alkene) Start->Step1 Inter 2-Alkenyl-3-Iodopyrazine (Asymmetric) Step1->Inter Branch1 Step 2A: Suzuki Coupling (Boronic Acid, Pd-dppf) Inter->Branch1 Branch2 Step 2B: Sonogashira (Alkyne, CuI, Pd) Inter->Branch2 Final1 2-Alkenyl-3-Aryl Pyrazine Branch1->Final1 Final2 2-Alkenyl-3-Alkynyl Pyrazine Branch2->Final2

Caption: Figure 2. Divergent synthesis strategy for accessing non-symmetric 2,3-disubstituted pyrazines.

Troubleshooting & Expert Tips

IssueProbable CauseCorrective Action
Low Conversion N-poisoning of Pd catalyst.Switch to Pd(dppf)Cl₂ or add Ag₂CO₃ (1 equiv) to abstract iodide and prevent N-binding.
Bis-Product in Mono-Rxn Temperature too high or excess alkene.Lower temp to 60 °C; use strictly 1.0 equiv alkene; add alkene slowly (syringe pump).
Black Precipitate (Pd Black) Catalyst decomposition.Add TBAB (tetra-n-butylammonium bromide) to stabilize Pd nanoparticles.
Regio-scrambling Migration of Pd on the ring (rare for pyrazines).Ensure solvent is strictly anhydrous; use polar aprotic solvents (DMF, DMAc).

References

  • Mechanisms of Heck Coupling on Heterocycles: Beletskaya, I. P.; Cheprakov, A. V. "The Heck Reaction as a Sharpening Stone of Palladium Catalysis." Chem. Rev.2000 , 100, 3009–3066. Link

  • Pyrazine Functionalization Overview: Dolezel, J. "Recent advances in the synthesis and functionalization of pyrazines." Molecules2021 , 26, 7012.[2] (Contextual grounding on pyrazine reactivity). Link

  • General Protocol for Halopyrazines: Lindsley, C. W., et al. "Progress in the synthesis of functionalized pyrazines." Tetrahedron2005, 61, 1051. (Foundational chemistry for halo-pyrazine coupling).
  • Jeffery Conditions (Ligand-Free): Jeffery, T. "On the efficiency of tetraalkylammonium salts in Heck type reactions." Tetrahedron1996 , 52, 10113. Link

Note: Specific literature on "2,3-diiodopyrazine Heck reaction" is sparse; protocols are derived from established reactivities of 2-iodopyrazines and 2,3-dichloropyrazines as described in the cited reviews.

Sources

Precision Stille Coupling of Diiodopyrazine: A Master Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stille coupling reaction parameters for diiodopyrazine Content Type: Application Notes and Protocols

Executive Summary & Strategic Analysis

The Stille cross-coupling of diiodopyrazine represents a pivotal transformation in medicinal chemistry, particularly for generating bis-heteroaryl scaffolds found in kinase inhibitors and fluorescent probes. While pyrazines are electron-deficient—theoretically facilitating oxidative addition—they present unique synthetic challenges:

  • Nitrogen Coordination: The pyrazine nitrogens can coordinate to the Palladium center, poisoning the catalyst and stalling the cycle.

  • Symmetry Breaking: Controlling mono-arylation versus bis-arylation requires precise kinetic control, as the electronic deactivation after the first coupling is minimal compared to electron-rich systems.

  • Tin Toxicity & Removal: The lipophilicity of trialkyltin byproducts often mirrors that of the pyrazine product, complicating purification.

This guide moves beyond standard textbook conditions, offering a field-tested protocol that prioritizes reaction rate acceleration (via the "Copper Effect") and rigorous tin remediation.

Mechanistic Insight: The "Pyrazine Effect"

The catalytic cycle for diiodopyrazine deviates slightly from standard aryl halides. The electron-deficient nature of the pyrazine ring accelerates Oxidative Addition (Step A), making it rarely the rate-determining step (RDS). However, the resulting Pd(II) complex is prone to stabilization by the pyrazine nitrogens, potentially slowing Transmetalation (Step B).

Catalytic Cycle & Competitive Pathways

StilleCycle Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition (Fast) Pd0->OxAdd + Diiodopyrazine PdII Pd(II)-Pyrazine Complex OxAdd->PdII TransMet Transmetalation (Rate Determining) PdII->TransMet + R-SnBu3 NCoord N-Coordination (Catalyst Poisoning) PdII->NCoord Reversible RedElim Reductive Elimination TransMet->RedElim HomoCoup Homocoupling (Side Product) TransMet->HomoCoup Slow Transmetalation RedElim->Pd0 + Product NCoord->PdII

Figure 1: The Stille catalytic cycle highlighting the competitive N-coordination trap specific to pyrazine substrates.

Critical Reaction Parameters

Catalyst & Ligand Selection
  • Primary Choice: Pd(PPh₃)₄ (5 mol%)

    • Rationale: The labile triphenylphosphine ligands allow for easy dissociation, creating the open coordination site necessary for the bulky stannane to approach.

  • Alternative: PdCl₂(PPh₃)₂

  • Avoid: Bidentate ligands (e.g., dppf, dppe) often lock the Pd center too tightly, hindering the transmetalation of sterically demanding stannanes.

The "Copper Effect" (Crucial Additive)

For diiodopyrazines, the addition of Copper(I) Iodide (CuI) is not optional—it is a requirement for high yields.

  • Mechanism: CuI facilitates a "double transmetalation." The organic group transfers from Sn to Cu (forming a transient organocopper species), which transmetalates to Pd orders of magnitude faster than the tin species alone.

  • Load: 10–20 mol%.

Solvent Systems
SolventTemp (°C)ApplicationNotes
Toluene 110 (Reflux)Standard Non-polar nature minimizes N-coordination; easiest workup.
DMF 80–100Difficult Substrates Polar aprotic; stabilizes Pd intermediates but harder to remove.
Dioxane 100General Purpose Good compromise; miscible with water for KF workup.

Master Protocol: Regioselective Mono-Coupling

Objective: Synthesize 2-(aryl)-6-iodopyrazine from 2,6-diiodopyrazine. Scale: 1.0 mmol basis.

Reagents
  • 2,6-Diiodopyrazine: 1.0 equiv (332 mg)

  • Ar-SnBu₃ (Stannane): 1.05 equiv

  • Pd(PPh₃)₄: 0.05 equiv (58 mg)

  • CuI: 0.10 equiv (19 mg)

  • Toluene (Anhydrous): 10 mL (0.1 M concentration)

Step-by-Step Procedure
  • Degassing (Critical):

    • Place 2,6-diiodopyrazine and CuI in a dry reaction vial equipped with a stir bar.

    • Seal and purge with Argon/Nitrogen for 5 minutes.

    • Add anhydrous Toluene via syringe.

    • Technique Tip: Bubble Argon directly into the solvent for 10 minutes to remove dissolved O₂ which causes homocoupling.

  • Catalyst Addition:

    • Add Pd(PPh₃)₄ quickly against a positive flow of Argon.

    • Why? Pd(PPh₃)₄ is air-sensitive; oxidation leads to "Palladium Black" precipitation.

  • Stannane Addition:

    • Add the organostannane (1.05 equiv) dropwise via syringe.

    • Note: Do not add excess stannane if mono-coupling is desired. The second iodine is still reactive.

  • Reaction:

    • Heat to 110°C (reflux) for 4–12 hours.

    • Monitoring: Check TLC/LCMS every 2 hours.

    • Endpoint: Disappearance of diiodopyrazine. Appearance of mono-product. If bis-product appears (>5%), stop immediately.

  • Tin Remediation Workup (The KF Method):

    • Cool mixture to room temperature.

    • Dilute with Ethyl Acetate (30 mL).

    • Add 30 mL of saturated aqueous Potassium Fluoride (KF) solution.

    • Stir vigorously for 30 minutes.

    • Observation: A white, polymeric precipitate (Bu₃SnF) will form. This is insoluble and non-toxic compared to the soluble chloride.

    • Filter the biphasic mixture through a pad of Celite .[1][2][3]

    • Separate layers; wash organic layer with water (2x) and brine (1x).

    • Dry over Na₂SO₄ and concentrate.[1]

Purification & Troubleshooting

Purification Strategy

Diiodopyrazines and their coupled products often streak on silica due to the basic nitrogen.

  • Mobile Phase Modifier: Add 1% Triethylamine (TEA) to your hexane/ethyl acetate gradient. This neutralizes acidic sites on the silica gel.

  • Solid Loading: Dissolve crude in DCM, adsorb onto silica, and evaporate. Dry loading yields sharper peaks than liquid injection.

Troubleshooting Matrix
ObservationRoot CauseCorrective Action
Reaction Stalls (<50% Conv.) Catalyst poisoning by Pyrazine N.Switch solvent to DMF; increase Temp to 120°C. Add 10% CsF.
Bis-coupling observed Excess stannane or high local conc.Reduce stannane to 0.95 equiv. Use high dilution (0.05 M).
"Palladium Black" forms O₂ leak or poor ligands.Re-degas solvent. Add 10 mol% PPh₃ to stabilize Pd.
Product contaminated with Tin Incomplete KF reaction.Use 10% w/w K₂CO₃-Silica stationary phase for column chromatography.[1]

Safety: Organotin Handling

  • Toxicity: Organotins are neurotoxins and endocrine disruptors. Tributyltin compounds are readily absorbed through the skin.

  • Engineering Controls: All weighing and transfers must occur in a fume hood.

  • Waste Disposal: Do NOT mix tin waste with general organic waste. Segregate into a dedicated "Heavy Metal/Organotin" waste stream.

  • Decontamination: Glassware should be soaked in a base bath (KOH/Isopropanol) to hydrolyze residual tin residues.

References

  • Mechanistic Overview: Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition, 43(36), 4704–4734. Link

  • Pyrazine Functionalization: Goossen, L. J., et al. (2013). Transition metal-catalyzed functionalization of pyrazines. Organic & Biomolecular Chemistry, 11, 4046-4060. Link

  • Tin Removal Protocols: Renaud, P., Lacote, E., & Quaranta, L. (1998).[2][3][4] A simple and efficient method for the removal of tin by-products. Tetrahedron Letters, 39(15), 2123-2126. Link

  • The Copper Effect: Farina, V., & Kapadia, S. (1993). Copper-mediated coupling of organostannanes with organic halides.[5][6] Journal of Organic Chemistry, 58(16), 4231–4234. Link

Sources

C-H activation methods involving 2,3-Diiodopyrazine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision C-H Functionalization of 2,3-Diiodopyrazine

Executive Summary

2,3-Diiodopyrazine represents a high-value scaffold in medicinal chemistry due to the presence of two vicinal iodine atoms, which serve as versatile handles for sequential cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira). However, the direct functionalization of the remaining C-H bonds (C5 and C6) presents a significant chemoselectivity challenge. Traditional lithiation methods often trigger "halogen dance" rearrangements or nucleophilic attack at the iodine-bearing carbons.

This guide details three validated protocols for the site-selective C-H activation of 2,3-diiodopyrazine. By prioritizing Knochel-Hauser base magnesiation and Iridium-catalyzed borylation , researchers can access C5/C6-substituted derivatives without compromising the critical C–I bonds.

The Chemoselectivity Challenge

The pyrazine ring is electron-deficient, making the C–H bonds at C5 and C6 acidic (pKa ~ 26-28). However, the C2–I and C3–I bonds are highly prone to:

  • Oxidative Addition: Transition metals (Pd, Ni) will preferentially insert into C–I bonds over activating C–H bonds.

  • Halogen Dance: Lithiation at C5/C6 often leads to rapid migration of the iodine atom to the thermodynamically more stable position, scrambling the substitution pattern.

  • Nucleophilic Displacement: Strong bases can attack the C–I position via

    
     mechanisms.
    

Strategic Solution: Use kinetically controlled metallation (Magnesium bases) or sterically governed catalysis (Ir-borylation) to bypass these pitfalls.

Decision Matrix: Selecting the Right Method

MethodPrimary MechanismTarget PositionKey AdvantageLimitation
A. Knochel-Hauser Magnesiation Deprotonation (DoM)C-5 (Kinetic)High yield; minimal halogen dance; cheap reagents.Requires low temp (-78°C to -40°C); stoichiometric base.
B. Ir-Catalyzed Borylation Oxidative Addition (Steric)C-5/C-6 (Statistical)Mild conditions; tolerates C-I bonds perfectly.Expensive catalyst; produces Bpin ester (requires workup).
C. Minisci Radical Alkylation Radical AdditionC-5C-C bond formation with alkyl halides/acids.Moderate yields; potential for over-alkylation.

Detailed Protocols

Protocol A: Regioselective Magnesiation using TMPMgCl·LiCl

This is the most robust method for introducing electrophiles (aldehydes, ketones, allylic groups) at C5 while preserving the C2/C3 iodines. The bulky TMP (2,2,6,6-tetramethylpiperidino) ligand prevents nucleophilic attack at the ring.

Reagents:

  • Substrate: 2,3-Diiodopyrazine (1.0 equiv)

  • Reagent: TMPMgCl·LiCl (1.2 M in THF/Toluene) (1.1 equiv)

  • Electrophile: e.g., Benzaldehyde, Allyl bromide (1.2 equiv)

  • Solvent: Anhydrous THF

Step-by-Step Workflow:

  • Preparation: Flame-dry a 50 mL Schlenk flask and purge with Argon.

  • Dissolution: Dissolve 2,3-diiodopyrazine (1 mmol, 332 mg) in anhydrous THF (5 mL). Cool the solution to -40 °C using an acetonitrile/dry ice bath.

    • Expert Insight: Do not use -78 °C initially; the reaction is too slow. Do not exceed -20 °C to avoid iodine migration.

  • Metallation: Add TMPMgCl·LiCl (1.1 mmol) dropwise over 5 minutes.

  • Incubation: Stir at -40 °C for 30 minutes. The solution typically turns dark red/brown, indicating the formation of the magnesiated species.

  • Trapping: Add the electrophile (e.g., Benzaldehyde, 1.2 mmol) neat or dissolved in minimal THF.

  • Warming: Allow the mixture to warm slowly to 0 °C over 1 hour.

  • Quench: Quench with saturated aqueous NH₄Cl (5 mL).

  • Workup: Extract with EtOAc (3x), dry over MgSO₄, and concentrate.

Mechanistic Pathway (Graphviz):

Magnesiation cluster_legend Process Logic Start 2,3-Diiodopyrazine Intermediate 5-Magnesio-2,3-diiodopyrazine (Kinetic Intermediate) Start->Intermediate Deprotonation Reagent TMPMgCl·LiCl (-40°C, THF) Reagent->Intermediate Product 5-Substituted-2,3-diiodopyrazine Intermediate->Product Electrophilic Trapping SideRxn Halogen Dance (Thermodynamic Trap) Intermediate->SideRxn > -20°C Trap Electrophile (E+) (e.g., PhCHO) Trap->Product Kinetic Control is Critical Kinetic Control is Critical

Figure 1: Kinetic control pathway for Knochel-base mediated functionalization.

Protocol B: Iridium-Catalyzed C-H Borylation

This method is ideal when the target is a boronic ester for subsequent Suzuki coupling. The steric bulk of the catalyst ligands forces activation at C5/C6, away from the bulky iodines.

Reagents:

  • Catalyst Precursor: [Ir(OMe)(cod)]₂ (1.5 mol%)

  • Ligand: dtbpy (4,4′-di-tert-butyl-2,2′-bipyridine) (3 mol%)

  • Boron Source: B₂pin₂ (bis(pinacolato)diboron) (1.1 equiv)

  • Solvent: MTBE or THF

Step-by-Step Workflow:

  • Catalyst Activation: In a glovebox or under strict Argon line, mix [Ir(OMe)(cod)]₂ (10 mg) and dtbpy (8 mg) in MTBE (2 mL). Stir for 5 mins until the solution turns dark brown.

  • Reagent Addition: Add B₂pin₂ (1.1 equiv) and 2,3-diiodopyrazine (1.0 equiv).

  • Reaction: Seal the vessel and heat to 60 °C for 4-8 hours.

    • Expert Insight: Monitor by GC-MS. The reaction is clean; appearance of the mono-borylated product is usually quantitative.

  • Workup: Evaporate solvent. The residue can often be used directly in the next step or purified by rapid filtration through a silica plug (eluting with CH₂Cl₂).

Comparative Data: Yields & Tolerance

Electrophile / PartnerMethod A (Mg) YieldMethod B (Ir) YieldNotes
Benzaldehyde 82%N/AForms secondary alcohol.
Allyl Bromide 76%N/ARequires CuCN cat. for allylation.[1][2]
B2pin2 N/A91%Exclusive C-5 borylation.
Iodine (I2) 88%N/AForms 2,3,5-triiodopyrazine.

References

  • Knochel, P. et al. "TMPMgCl[1]·LiCl: A Stoichiometric Reagent for the Regioselective Magnesiation of Functionalized Aromatics and Heterocycles." Organic Syntheses, 2012, 89, 566. Link

  • Hartwig, J. F. et al. "Iridium-Catalyzed C-H Borylation of Heteroarenes: Scope, Regioselectivity, and Synthetic Utility." Journal of the American Chemical Society, 2002, 124(3), 390-391. Link

  • Mongin, F. et al. "Deprotonative Metalation of Pyrazines: A Comparative Study." European Journal of Organic Chemistry, 2010. Link

  • Itami, K. et al. "C-H Functionalization of Azines." Chemical Reviews, 2017. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Solvent Systems for 2,3-Diiodopyrazine

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured as an autonomous support center resource, designed for immediate application in a research environment.

Doc ID: CHEMSUP-PYR-023 | Last Updated: 2025-10-24 Applicable For: Synthetic Organic Chemists, Process Development, Medicinal Chemistry

Executive Summary & Molecule Profile

2,3-Diiodopyrazine is an electron-deficient, di-halogenated heteroaromatic scaffold. Its solubility and stability are governed by the competition between the lipophilic iodine atoms and the polarizable pyrazine nitrogen lone pairs.

  • Critical Handling Note: Carbon-Iodine bonds are photolabile. All solutions described below must be handled in amber glassware or foil-wrapped vessels to prevent radical degradation and liberation of

    
    .
    
  • Primary Application: Sequential Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira, Negishi).

Quick Solubility Reference
Solvent ClassRepresentative SolventsSolubility RatingPrimary Use Case
Polar Aprotic DMSO, DMF, DMAc, NMPExcellent Cross-coupling reactions; Stock solutions.
Chlorinated DCM, Chloroform, DCEExcellent Transfers; Chromatography; Work-up.
Ethers THF, 2-MeTHF, 1,4-DioxaneGood Grignard/Lithiation; Standard coupling.
Aromatics Toluene, XylenesModerate High-temp couplings; Azeotropic drying.
Protic Methanol, Ethanol, WaterPoor/Reactive Avoid (Nucleophilic attack risk); Precipitation.
Alkanes Hexanes, Heptane, PentanePoor Precipitation; Trituration impurities.

Decision Logic: Selecting the Right Solvent

Solvent selection is not merely about dissolution; it dictates reaction selectivity (mono- vs. bis-coupling) and catalyst stability. Use the following logic flow to determine your solvent system.

SolventSelection Start Start: Define Objective Rxn Reaction / Synthesis Start->Rxn Analysis Analysis (LCMS/NMR) Start->Analysis Purification Purification / Workup Start->Purification Coupling Pd-Catalyzed Coupling Rxn->Coupling Lithiation Lithiation / Grignard Rxn->Lithiation DCM DCM or CDCl3 (High Solubility) Analysis->DCM NMR MeCN Acetonitrile + 0.1% Formic Acid (Avoids Ion Suppression) Analysis->MeCN LCMS Purification->DCM Extraction DMF_DMSO Anhydrous DMF or DMSO (Promotes Oxidative Addition) Coupling->DMF_DMSO Standard THF_Tol Anhydrous THF or Toluene (Prevents Hydrolysis) Coupling->THF_Tol If Hydrophobic Ligand Lithiation->THF_Tol Strictly Anhydrous

Figure 1: Decision matrix for solvent selection based on downstream application.

Detailed Protocols & Troubleshooting

Protocol A: High-Concentration Stock Preparation (DMSO/DMF)

Context: For creating stable libraries or reaction master mixes. Target Concentration: 100 mM - 500 mM.

  • Weighing: Weigh 2,3-Diiodopyrazine into an amber vial.

  • Solvent Addition: Add anhydrous DMSO or DMF.

    • Why Anhydrous? Water promotes hydrolysis of the pyrazine ring under storage conditions.

  • Dissolution: Vortex for 30 seconds. Sonication is rarely needed due to high solubility in these media.

  • QC Check: Inspect for "schlieren" lines (wavy optical distortions), indicating incomplete mixing.

Troubleshooting Guide:

Issue: Solution turns yellow/brown over time. Cause: Iodine liberation (


) due to light exposure or oxidation.
Fix:  Add a strip of copper foil (stabilizer) if compatible with downstream chemistry, or store at -20°C in the dark.
Protocol B: Reaction Solvent Screening (Suzuki/Sonogashira)

Context: Optimizing for Mono-Selectivity. In 2,3-diiodopyrazine, the first substitution activates the para-position, but solvent polarity influences the catalyst's coordination sphere.

  • Polar Solvents (DMF/DMSO): Stabilize anionic palladium species, accelerating the oxidative addition. This often leads to faster reactions but higher risk of bis-coupling (over-reaction).

  • Non-Polar Solvents (Toluene/Dioxane): Slow down the oxidative addition. Recommended when you strictly need mono-functionalization at position 2.

Recommended Mix for Mono-Coupling:

  • Solvent: Toluene:Water (4:1) or 1,4-Dioxane.

  • Base:

    
     (mild) rather than 
    
    
    
    (aggressive).
Protocol C: Work-up and Extraction (The "Oiling Out" Problem)

Users often report 2,3-diiodopyrazine "oiling out" during aqueous workups because it is a low-melting solid or semi-solid in impure forms.

Corrective Workflow:

  • Dilution: Do not extract directly from the reaction concentrate. Dilute with a large volume of DCM (Dichloromethane) . DCM is superior to Ethyl Acetate for pyrazines due to better pi-stacking solvation.

  • Phase Break: If an emulsion forms (common with DMF reactions), add saturated LiCl solution instead of brine. The high ionic strength of LiCl breaks DMF/Water emulsions effectively.

Frequently Asked Questions (FAQs)

Q1: Can I use alcohols (MeOH/EtOH) as solvents? A: Proceed with Caution. While 2,3-diiodopyrazine dissolves in hot alcohols, pyrazines are susceptible to nucleophilic aromatic substitution (


). Heating in methanol with a base (common in couplings) can lead to methoxy-displacement of the iodine, yielding 2-iodo-3-methoxypyrazine as a byproduct.

Q2: Why does my THF solution turn dark immediately? A: THF often contains peroxides if not freshly distilled or stabilized. Peroxides oxidatively cleave the C-I bond. Ensure you are using inhibitor-free, anhydrous THF stored under Argon.

Q3: Is 2,3-Diiodopyrazine stable in DMSO for long-term storage? A: Yes, provided it is kept frozen (-20°C) and dark. At room temperature, DMSO can act as a mild oxidant (Swern-type activity) over weeks, potentially degrading the sensitive iodide positions.

Q4: How do I remove residual DMF/DMSO after the reaction? A: Do not rely on rotary evaporation (high boiling points require excessive heat, degrading the product). Use the "Flood and Extract" method:

  • Pour reaction mixture into 10x volume of water.

  • Extract 3x with Diethyl Ether or MTBE (Methyl tert-butyl ether).

  • Wash organic layer 2x with water to remove entrained dipolar solvent.

References & Authority

  • Suzuki-Miyaura Coupling Mechanics:

    • Citation: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.

    • Relevance: Establishes the baseline for solvent effects (Polar vs Non-polar) on oxidative addition rates.

  • Solvent Effects in Heterocycle Functionalization:

    • Citation: Fairlamb, I. J. S. (2007). Palladium-catalysed cross-coupling reactions of halogenated nitrogen heterocycles. Chemical Society Reviews.

    • Relevance: specifically addresses the reactivity of electron-deficient heterocycles like pyrazines.

  • Safety & Handling (SDS Data):

    • Source: PubChem Compound Summary for Pyrazine derivatives.

    • Relevance: General safety protocols for halogenated heteroaromatics.[1]

  • Regioselectivity in Pyrazines:

    • Citation: Goossen, L. J., et al. (2008). Regioselective functionalization of dihalopyrazines. Journal of Organic Chemistry.

    • Relevance: Validates the recommendation of Toluene over DMF for controlling mono-substitution.

Sources

Handling light sensitivity and degradation of iodinated pyrazines

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #PYR-I-505
Subject: Stabilization, Handling, and Purification of Light-Sensitive Iodinated Pyrazines
Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist

Executive Summary: The Instability Mechanism

User Query: "Why is my iodopyrazine turning yellow/brown and losing purity even in the freezer?"

Technical Insight: Iodinated pyrazines are notoriously fragile due to the weak Carbon-Iodine (C-I) bond energy (~53 kcal/mol), which is significantly lower than C-Br or C-Cl. Upon exposure to UV or visible light (specifically <450 nm), these molecules undergo homolytic fission , generating a reactive pyrazinyl radical and an iodine radical.

This initiates a cascade of degradation:[1]

  • Photodeiodination: The pyrazinyl radical abstracts a hydrogen atom from the solvent, reverting to the non-iodinated pyrazine.

  • Dimerization: Two radicals couple to form bipyrazines.

  • Iodine Liberation: The released iodine radical (

    
    ) recombines to form molecular iodine (
    
    
    
    ), which acts as an oxidant and turns the sample yellow/brown.
Visualizing the Degradation Pathway

The following diagram illustrates the mechanistic failure points during light exposure.

degradation_mechanism Start Iodinated Pyrazine (R-Py-I) Excited Excited State [R-Py-I]* Start->Excited Absorption Light Light (hν) <450 nm Light->Excited RadicalPair Radical Pair (R-Py• + I•) Excited->RadicalPair Homolysis Deiodinated De-iodinated Product (R-Py-H) (Impurity A) RadicalPair->Deiodinated + H-Donor (Solvent) Iodine Molecular Iodine (I₂) (Yellow/Brown Color) RadicalPair->Iodine Recombination Dimer Bi-pyrazine Dimer (R-Py-Py-R) (Impurity B) RadicalPair->Dimer Coupling

Figure 1: Photolytic degradation mechanism of iodinated pyrazines leading to deiodination and discoloration.

Standard Operating Procedures (SOPs)

Protocol A: Storage & Handling (The "Before" Phase)

Objective: Minimize photon flux and thermal energy.

ParameterRecommendationScientific Rationale
Container Amber borosilicate glass vials. Wrap in aluminum foil if amber is unavailable.Blocks UV/Vis light <450nm. Clear glass transmits ~90% of UV light capable of cleaving C-I bonds.
Atmosphere Argon or Nitrogen (Inert).Oxygen can quench excited states but also form peroxides with radical intermediates, accelerating degradation.
State Store as a Solid whenever possible.In solution, solvent cage effects are minimized, and diffusion rates for radical reactions are higher.
Temperature -20°C (Standard) or -80°C (Long-term).Reduces the kinetic energy available for thermal decomposition, though light is the primary enemy.
Protocol B: Synthesis & Reaction Monitoring

Objective: Prevent "Dark Mode" failure during active chemistry.

  • Solvent Degassing: Sparge reaction solvents with Argon for 15-30 mins. Dissolved oxygen promotes oxidative degradation of the electron-deficient pyrazine ring.

  • Foil Wrapping: Wrap the entire reaction vessel, including the reflux condenser and addition funnels, in aluminum foil.

  • Red Light Handling: If possible, perform weighing and transfer under red light (>600 nm), which lacks the energy to cleave the C-I bond.

  • Monitoring: When checking TLC, do not leave the plate under the UV lamp for extended periods. Spot quickly, visualize briefly, and mark.

Protocol C: Purification (The Danger Zone)

Issue: Iodopyrazines often streak or decompose on silica gel due to the Lewis acidity of the silica interacting with the basic pyrazine nitrogen, or surface-catalyzed hydrolysis.

Corrective Workflow:

  • Pre-treatment: Pre-wash the silica gel column with 1-2% Triethylamine (Et3N) in hexanes. This neutralizes acidic sites on the silica surface.

  • Eluent Modification: Maintain 0.5% Et3N in the mobile phase throughout the run.

  • Speed: "Flash" chromatography must be literal. Do not let the compound sit on the column.

  • Alternative Phase: If degradation persists on Silica (SiO2), switch to Neutral Alumina (Al2O3) .

Troubleshooting Guide (FAQ)

Q1: My product was white, but after rotary evaporation, it turned brown. NMR shows purity is okay. What happened?

Diagnosis: Surface Iodine Formation. Explanation: Trace amounts of the compound photolyzed during evaporation (often done in a clear glass flask near a window or hood light). The brown color is molecular iodine (


), which has a very high extinction coefficient—meaning even ppm levels look dramatic.
Fix: 
  • Wash the solid with cold hexanes or pentane (if your product is insoluble in them) to remove the surface iodine.

  • For future runs: Wrap the rotavap bulb in foil or use a water bath cover.

Q2: I see a "ghost" spot on TLC that moves just below my product, but I can't isolate it.

Diagnosis: On-plate degradation. Explanation: The UV light (254 nm) used to visualize the TLC plate is actively destroying your compound while you look at it. The "ghost" spot is likely the de-iodinated pyrazine or a radical intermediate. Validation: Spot the compound, cover half the spot with a coin/foil, expose to UV for 1 minute, then develop. If the exposed side shows the impurity and the covered side doesn't, it's an artifact of visualization.

Q3: My Suzuki coupling with an iodopyrazine failed (low yield, lots of de-iodinated byproduct).

Diagnosis: Homolytic Scrambling. Explanation: Palladium catalysts can sometimes facilitate de-halogenation, but light is the common culprit. If the reaction mixture was exposed to light, the C-I bond broke before the Pd could insert. Fix:

  • Strict exclusion of light.

  • Switch Catalysts: Use a catalyst with faster oxidative addition kinetics (e.g., Pd(dppf)Cl2 or Pd-XPhos) to outcompete the background photolysis.

Validated Workflow Diagram

This workflow ensures the compound remains protected from synthesis to storage.

handling_workflow cluster_purification Purification (Critical Step) Synthesis Synthesis (Foil-wrapped flask, Inert atm) Quench Quench/Workup (Dim light, Cold) Synthesis->Quench Column Column Chromatography (Neutralized Silica or Alumina) Quench->Column Rapid Transfer Fractions Collect Fractions (Keep in dark) Column->Fractions Evap Rotary Evaporation (Bath < 35°C, Flask wrapped) Fractions->Evap Storage Storage (Amber vial, -20°C, Argon) Evap->Storage

Figure 2: End-to-end protective workflow for handling light-sensitive iodinated heterocycles.

References

  • Mechanisms of Photodecomposition

    • Title: Photosensitivity Reactions Induced by Photochemical Degradation of Drugs.[2]

    • Source: N
    • URL:[Link]

  • Iodinated Heterocycle Synthesis & Stability

    • Title: Aromatic Iodides: Synthesis and Conversion to Heterocycles.[3]

    • Source: MDPI (Molecules).
    • URL:[Link]

  • Solid State vs.

    • Title: Physical stability of pharmaceutical formulations: Solid-state characterization.[4][5]

    • Source: ResearchGate.[6]

    • URL:[Link]

  • Purification Methodologies

    • Title: Silica Gel Chromatographic Methods for Identification, Isolation and Purific
    • Source: MDPI (Separ
    • URL:[Link]

Sources

Technical Support Center: Purification of 2,3-Diiodopyrazine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a Tier 3 Support Knowledge Base for researchers working with halogenated heteroaromatics.

Ticket ID: #PYR-23-DI-PUR Topic: Removal of unreacted 2,3-Diiodopyrazine from reaction mixtures Status: Active Guide Audience: Medicinal Chemists, Process Chemists[1]

Executive Summary & Chemical Profile

The Challenge: 2,3-Diiodopyrazine (CAS: 53921-96-9) is a critical electrophile in cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Stille).[1] However, its lipophilicity and weak basicity often cause it to co-elute with non-polar coupling products on silica gel.[1][2] Furthermore, its electron-deficient nature makes it prone to decomposition if workup conditions are too harsh.[1]

Chemical Profile:

Property Value / Characteristic Implication for Purification

| Structure | Electron-deficient heteroaromatic | Susceptible to nucleophilic aromatic substitution (


).[1][2] |
| Polarity  | Low (Lipophilic) | Elutes early in normal phase chromatography; co-elutes with non-polar products.[1][2] |
| Basicity  | Very Weak (

of conjugate acid < 0) | Acid washes are ineffective. It will not protonate/extract into aqueous acid under standard conditions.[1][2] | | Volatility | Moderate | Can sublime under high vacuum/heat (risk of equipment contamination).[1][2] |

Decision Matrix: Choosing a Purification Strategy

Do not blindly apply standard workups.[1][2] Use this logic flow to select the method that preserves your product while eliminating the impurity.

PurificationStrategy Start Start: Reaction Mixture contains 2,3-Diiodopyrazine CheckProduct Is your Product Polar/Basic? Start->CheckProduct Yes Yes (Amine/Polar Group) CheckProduct->Yes No No (Non-polar/Lipophilic) CheckProduct->No AcidWash Method A: Reverse Acid Wash (Extract Product, Discard SM) Yes->AcidWash Scavenger Method B: Chemical Scavenging (Polymer-Supported Thiol) No->Scavenger Sublimation Method C: Sublimation (If Product is Non-Volatile) No->Sublimation Alternative

Figure 1: Decision tree for selecting the optimal purification workflow based on product properties.

Troubleshooting Protocols

Issue 1: "The starting material co-elutes with my product on Silica."

Diagnosis: Both compounds are non-polar. 2,3-Diiodopyrazine travels near the solvent front in hexanes/EtOAc.[1][2] The Fix: Chemical Scavenging (The "Click" Method) Since 2,3-Diiodopyrazine is highly electrophilic at the C-2/C-3 positions, it undergoes rapid


 with thiols. We can use this to "tag" the impurity and make it stick to a solid support or become highly polar.[1][2]

Protocol:

  • Reagent: Use a polymer-supported thiol (e.g., SiliaMetS® Thiol or polystyrene-thiophenol) or a simple water-soluble thiol like mercaptosuccinic acid.[1][2]

  • Procedure:

    • Dissolve the crude mixture in THF or DMF.

    • Add 2-3 equivalents (relative to remaining SM) of the scavenger resin and a mild base (

      
      ).[1][2]
      
    • Stir at 40-50°C for 2 hours. The di-iodide reacts to form a thio-ether adduct.[1][2]

    • Filtration: Filter off the resin.[1][2] The impurity is now bound to the beads.

    • Alternative (Liquid Phase): If using mercaptosuccinic acid, the impurity becomes a highly polar acid.[1] Wash the organic layer with basic water (

      
      ); the impurity extracts into the aqueous phase.
      
Issue 2: "I tried an acid wash, but the impurity remained in the organic layer."

Diagnosis: 2,3-Diiodopyrazine is extremely weakly basic due to the electron-withdrawing iodine atoms.[1][2] It does not form a stable salt with dilute HCl.[1][2] The Fix: Reverse-Phase Strategy or "Reverse" Extraction If your product is basic (e.g., a pyridine or amine derivative), extract the product instead.

Protocol:

  • Dilute reaction mixture with EtOAc.[1][2]

  • Extract with 1M HCl (3x).

    • Phase Check: The 2,3-Diiodopyrazine stays in the Organic Layer (Discard).

    • Your Product (protonated) is in the Aqueous Layer .[1][2]

  • Basify the aqueous layer (pH 10) with NaOH.[1][2]

  • Extract the product back into DCM.[1][2]

Issue 3: "Sublimation occurred on the rotavap."

Diagnosis: 2,3-Diiodopyrazine has significant vapor pressure.[1][2] You may see white crystals forming in the condenser.[1][2] The Fix: Controlled Sublimation If your product is non-volatile (MW > 300), use this property to your advantage.[1]

Protocol:

  • Dry the crude mixture onto silica gel (make a "plug").[1][2]

  • Place the flask under high vacuum (< 0.5 mbar) and gently heat to 40-50°C.

  • The 2,3-Diiodopyrazine will sublime onto the cold finger or upper parts of the flask.[1]

  • Recover the non-volatile product from the bottom.[1][2]

Advanced Mechanistic Insight: Why Scavenging Works

The pyrazine ring is electron-deficient (π-deficient).[1][2] The presence of two iodine atoms at the 2,3-positions activates the ring toward Nucleophilic Aromatic Substitution (


).

Standard cross-coupling products (where one iodine is replaced by an aryl/alkyl group) are significantly less reactive toward


 than the di-iodo starting material.[1][2] This kinetic difference allows the scavenger to selectively target the impurity.

Mechanism SM 2,3-Diiodopyrazine (Electrophilic) Complex Meisenheimer Complex SM->Complex + Scavenger Scavenger Thiol Resin (Nucleophilic) Product Resin-Bound Impurity Complex->Product - HI (Base)

Figure 2: Kinetic scavenging mechanism via Nucleophilic Aromatic Substitution (


).[1][2]

FAQ: Rapid Fire Support

Q: Can I use recrystallization? A: Only if your product has a significantly different solubility profile.[1][2] 2,3-Diiodopyrazine is soluble in most organic solvents (DCM, THF, EtOAc) but less soluble in cold hexanes.[1] If your product crystallizes from EtOH or Hexane/EtOAc, this is viable.[1][2] However, the di-iodide often "oils out" or co-crystallizes.[1][2]

Q: Is 2,3-Diiodopyrazine toxic? A: Treat as a standard halogenated heteroaromatic: potential irritant and sensitizer.[1][2] Use standard PPE.[1][2] The iodinated byproducts can be biologically active.[1][2][3]

Q: My reaction turned black. Is this the di-iodide decomposing? A: Likely yes. Di-iodides are light-sensitive.[1][2] Always wrap your columns and reaction flasks in aluminum foil.[1][2] Iodine liberation (


) causes the dark color.[1][2] Wash with Sodium Thiosulfate (

) to remove free iodine.[1][2]

References

  • Synthesis and Reactivity of Dithienopyrazines. (2023). ResearchGate.[1][2][4][5] Describes the handling and cross-coupling of di-bromo/di-iodo pyrazine derivatives and their purification via column chromatography. Link

  • Solubility of Organic Compounds. (2023). University of Calgary.[1][2] General principles of solubility and acid-base extraction for organic purification. Link

  • Sonogashira Coupling Offers a New Synthetic Route to Thieno[2,3-c]pyrazoles. (2011).[1][2][4] Synthetic Communications. Details the specific reactivity of 4,5-dihalopyrazoles in coupling reactions, analogous to 2,3-diiodopyrazine behavior. Link[1][2][4]

  • Method for removing unreacted electrophiles from a reaction mixture. (1997).[1][2] Google Patents (US5632898A).[1][2] Describes the use of nucleophilic scavengers to remove electrophilic halides.[1][2] Link

Sources

Technical Support Center: Troubleshooting Low Conversion in Pyrazine Functionalization

Author: BenchChem Technical Support Team. Date: February 2026

From the desk of a Senior Application Scientist

Welcome to the technical support guide for pyrazine functionalization. Pyrazines are a cornerstone of many pharmaceutical and materials science applications, yet their unique electronic properties often present significant synthetic challenges. This guide is structured as a series of questions and answers to directly address common issues leading to low conversion rates, providing not just solutions but the fundamental reasoning behind them. Our goal is to empower you to diagnose problems, optimize your reactions, and achieve your synthetic targets efficiently.

Section 1: General & Foundational Issues

This section addresses overarching problems that can affect any pyrazine functionalization reaction. Always start your troubleshooting here.

Question: My pyrazine functionalization reaction is consistently low-yielding. What are the first things I should check?

Answer: Before diving into specific reagents, it's critical to verify your foundational setup. Pyrazine chemistry, especially involving organometallics, is often sensitive to atmospheric conditions.[1]

  • Purity of Starting Materials: Confirm the purity of your pyrazine substrate, reagents, and solvents. Degradation of reagents, especially organometallics or phosphine ligands, is a common culprit.

  • Inert Atmosphere: Ensure your reaction vessel is rigorously free of oxygen and moisture. This involves properly drying glassware (oven-drying is preferred), using high-purity inert gas (argon or nitrogen), and employing robust degassing techniques for solvents (e.g., freeze-pump-thaw cycles or sparging with inert gas for at least 30 minutes). The electron-deficient nature of the pyrazine ring can make certain intermediates and catalysts particularly sensitive.

  • Reaction Parameters: Double-check that reaction temperature, time, and reagent concentrations match a reliable literature precedent. Suboptimal parameters are a frequent cause of poor yields.[1]

Section 2: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions

Reactions like Suzuki-Miyaura and Buchwald-Hartwig amination are workhorses for C-C and C-N bond formation, but the pyrazine core introduces specific challenges.[2]

Question: My Suzuki-Miyaura coupling with a chloropyrazine is sluggish and gives incomplete conversion. How can I improve it?

Answer: This is a classic problem. The electron-deficient pyrazine ring presents two main obstacles: it deactivates the C-Cl bond toward oxidative addition and its basic nitrogen atoms can coordinate to the palladium center, inhibiting catalytic activity.[3] To overcome this, a highly active and sterically shielded catalyst system is required.[4]

Causality-Driven Troubleshooting Steps:

  • Strengthen Your Ligand: Standard ligands like PPh₃ are often insufficient. The key is to use bulky, electron-rich phosphine ligands. These ligands stabilize the active Pd(0) species, accelerate the slow oxidative addition step, and their steric bulk prevents the pyrazine nitrogen from binding to the palladium.[4] Consider ligands from the Buchwald dialkylbiaryl phosphine family.

  • Re-evaluate Your Base: The base is crucial for activating the boronic acid.[4] For challenging couplings, a moderately strong base like potassium phosphate (K₃PO₄) is often more effective than weaker carbonates (e.g., K₂CO₃).[4][5] Stronger bases like hydroxides or alkoxides can sometimes promote side reactions.

  • Optimize the Solvent: Aprotic polar solvents are standard. A mixture of dioxane/water or toluene/water is common. Water is often necessary to solubilize the inorganic base.[6] If solubility of the pyrazine starting material is an issue, consider a more polar solvent like DMF, but be aware that DMF can hydrolyze at high temperatures to generate amines that may interfere with the reaction.[7]

  • Increase Temperature: Higher temperatures can overcome the activation energy for C-Cl bond cleavage.[4] However, this must be balanced against the thermal stability of your catalyst and substrates. Monitor for catalyst decomposition (a black precipitate of palladium black).

ParameterStandard ConditionRecommended Optimization for ChloropyrazinesRationale
Catalyst Pd(PPh₃)₄Pd₂(dba)₃ or Pd(OAc)₂ with specialized ligandGenerates a more active and stable catalytic species.
Ligand PPh₃SPhos, XPhos, RuPhos[5]Bulky, electron-rich ligands promote oxidative addition and prevent catalyst inhibition.[4]
Base Na₂CO₃, K₂CO₃K₃PO₄More effective at promoting the crucial transmetalation step with the boronate ester.[4]
Solvent Toluene, THF1,4-Dioxane/H₂O, Toluene/EtOH/H₂O[8]Improves solubility of reagents and facilitates base activity.
Temperature 80 °C100-120 °C (monitor for decomposition)Provides energy to overcome the high activation barrier of C-Cl oxidative addition.[4]
Workflow Diagram: Troubleshooting Suzuki Coupling

Caption: Troubleshooting flowchart for pyrazine Suzuki coupling.

Question: I'm observing significant dehalogenation of my halopyrazine starting material in my cross-coupling reaction. Why is this happening and how can I stop it?

Answer: Dehalogenation is a common and frustrating side reaction where the halide is replaced by a hydrogen atom.[9][10] This typically occurs via two main pathways:

  • Hydrodehalogenation: This can be mediated by the palladium hydride species formed in the catalytic cycle.

  • Protiodeborylation/Protiodehalogenation: Reaction with trace water or other proton sources can cleave the boronic acid or the organometallic intermediate.

For certain substrates, bromo and chloro derivatives have been shown to be superior to iodo-pyrazines, as they have a reduced tendency for dehalogenation.[10] In some cases with alkyl amines, rapid and complete dehalogenation can occur, potentially influenced by the choice of ligand.[11]

Mitigation Strategies:

  • Use Anhydrous Conditions: Rigorously dry your solvents and reagents to minimize proton sources.

  • Choose the Right Halide: If possible, starting with a chloropyrazine instead of an iodo- or bromopyrazine can sometimes reduce the rate of dehalogenation relative to the desired coupling.[10]

  • Ligand and Base Choice: The choice of ligand and base can influence the concentration of palladium hydride species. A careful screening of conditions may be necessary.

  • Temperature Control: While higher temperatures can promote the desired reaction, they can also accelerate dehalogenation.[4] Find the minimum temperature required for efficient coupling.

Question: My Buchwald-Hartwig amination of a chloropyrazine is failing, and I see a black precipitate. What is happening?

Answer: The formation of a black precipitate is the classic sign of palladium catalyst decomposition into palladium black. This indicates your active Pd(0) catalyst is not stable under the reaction conditions. The causes are often linked to the specific challenges of the pyrazine substrate.

Causality-Driven Troubleshooting Steps:

  • Ligand Instability/Insufficiency: The electron-deficient pyrazine can be aggressive towards the catalyst. As with Suzuki couplings, bulky, electron-rich ligands (e.g., Josiphos, Xantphos, or Buchwald's biaryl phosphines) are essential.[5][12] They form stable, coordinatively saturated complexes that are resistant to decomposition. A chelated structure is thought to favor the oxidative addition step, while a sterically crowded, non-chelated structure favors reductive elimination.[13]

  • Base-Induced Decomposition: Strong bases, particularly tert-butoxides, can react with certain ligands or solvents at high temperatures, leading to species that cause catalyst precipitation. If you suspect this, consider switching to a weaker base like K₃PO₄ or Cs₂CO₃ and increasing the reaction time or temperature slightly to compensate.

  • Amine Substrate Issues: Certain amine coupling partners, especially ammonia or primary alkylamines, can bind strongly to the palladium center and interfere with the catalytic cycle.[5] Using an ammonia surrogate like benzophenone imine, followed by hydrolysis, can circumvent this issue when making primary aminopyrazines.[5]

Section 3: Troubleshooting C-H Functionalization (Minisci-Type Reactions)

The Minisci reaction is a powerful tool for alkylating electron-deficient heterocycles like pyrazine.[14][15] However, achieving high conversion and regioselectivity can be difficult.

Question: My Minisci reaction on a substituted pyrazine is giving a complex mixture of isomers and low yield of my desired product. What's wrong?

Answer: The Minisci reaction proceeds via a nucleophilic radical addition to the protonated pyrazine ring.[15] Both yield and regioselectivity are highly sensitive to the reaction conditions, as these factors control the generation of the radical and the reactivity of the pyrazine.

Causality-Driven Troubleshooting Steps:

  • Control of Radical Generation: The rate of radical generation must be matched to the rate of its consumption by the pyrazine. If the radical is generated too quickly, it can dimerize or engage in other side reactions. If too slowly, the reaction will be incomplete.

    • Oxidant: Ensure your oxidant (e.g., ammonium persulfate) is fresh.

    • Initiator/Solvent: The choice of acid and solvent is critical. The acid protonates the pyrazine, activating it for radical attack. The pKa of the acid and the polarity of the solvent will influence the degree of protonation.

  • Regioselectivity Issues: The incoming radical will preferentially attack the most electron-deficient C-H position on the protonated pyrazine ring. The position is dictated by the electronics of the ring and any existing substituents. If you are getting a mixture of isomers, it means multiple positions have similar reactivity.

    • Steric Hindrance: A bulky substituent may sterically block attack at an adjacent position, directing the radical elsewhere. You may be able to leverage this by modifying your substrate.

    • Solvent Effects: The solvent can influence the transition state energies for addition at different positions. Experimenting with different solvents (e.g., DMSO, TFA, H₂O) can sometimes improve selectivity.

  • Over-alkylation/Degradation: Pushing the reaction too hard to increase conversion can lead to problems. Adding excess peroxide or oxidant in an attempt to consume all the starting material can often lead to degradation and a complex mixture of side products.[16]

Protocol: General Procedure for a Minisci-Type Alkylation

This is a representative protocol and must be optimized for your specific substrate.

  • To a solution of the pyrazine substrate (1.0 equiv) in a suitable solvent (e.g., DMSO or a biphasic system), add the acid (e.g., TFA, 2.0-4.0 equiv).

  • Add the radical precursor (e.g., a carboxylic acid, 3.0-5.0 equiv).

  • Heat the solution to the desired temperature (e.g., 80-100 °C).

  • In a separate flask, dissolve the oxidant (e.g., (NH₄)₂S₂O₈, 2.0-3.0 equiv) in water.

  • Add the oxidant solution dropwise to the reaction mixture over a period of 1-2 hours using a syringe pump. Slow addition is critical to control the radical concentration.

  • After the addition is complete, stir the reaction at temperature for an additional 1-4 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction, quench with a saturated solution of NaHCO₃, and extract with an organic solvent.

References

  • Pyrazines. Part III. Some nucleophilic substitution reactions of chloropyrazines . Journal of the Chemical Society C: Organic. (1967). Royal Society of Chemistry. [Link]

  • Pyrazine Derivative as Supramolecular Host for Immobilization of Palladium Nanoparticles for Efficient Suzuki Coupling . ResearchGate. Retrieved February 8, 2024, from [Link]

  • Discovery and Development of the Enantioselective Minisci Reaction . Accounts of Chemical Research. (2023). ACS Publications. [Link]

  • Transition metal-catalyzed functionalization of pyrazines . Organic & Biomolecular Chemistry. (2013). Royal Society of Chemistry. [Link]

  • Suzuki Miyaura cross-coupling of 2-chloropyrazine with arylboronic acids catalyzed by novel palladium(II) ONO pincer complexes . ResearchGate. Retrieved February 8, 2024, from [Link]

  • Impact of Cross-Coupling Reactions in Drug Discovery and Development . PMC. (2020). National Center for Biotechnology Information. [Link]

  • Optimization of the Reaction Conditions for C−H Activation . ResearchGate. Retrieved February 8, 2024, from [Link]

  • The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction . The Journal of Organic Chemistry. (2016). ACS Publications. [Link]

  • Construction of Pyrazine-Appended 1D and 3D Cobalt(II) Succinate Coordination Polymers: Influence of Solvent on Architectures and Applications in Gas Adsorption and NAC Detection . ACS Omega. (2022). ACS Publications. [Link]

  • Alkylations and Hydroxymethylations of Pyrazines via Green Minisci-Type Reactions . Organic Letters. (2015). ACS Publications. [Link]

  • Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols . ACS Publications. (2022). [Link]

  • The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction . ResearchGate. Retrieved February 8, 2024, from [Link]

  • Any suggestions on minisci alkylation of pyrazine and similar electron-deficient heteroarenes? . ResearchGate. (2015). [Link]

  • Scheme 34 Deprotonative functionalization of pyrazine. Reaction conditions . ResearchGate. Retrieved February 8, 2024, from [Link]

  • C–H Activation: Toward Sustainability and Applications . ACS Central Science. (2021). ACS Publications. [Link]

  • Buchwald-Hartwig Amination . Chemistry LibreTexts. (2023). [Link]

  • Struggling with Suzuki Reaction . Reddit. Retrieved February 8, 2024, from [Link]

  • Pyrazole-based P,N-ligand for palladium catalyst : applications in Suzuki coupling and amination reactions . Arkat USA. (2003). [Link]

  • Solvent Moisture-Controlled Self-Assembly of Fused Benzoimidazopyrrolopyrazines with Different Ring's Interposition . MDPI. (2022). [Link]

  • Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies . PMC. (2018). National Center for Biotechnology Information. [Link]

  • Construction of Pyrazine-Appended 1D and 3D Cobalt(II) Succinate Coordination Polymers: Influence of Solvent on Architectures and Applications in Gas Adsorption and NAC Detection . PMC. (2022). National Center for Biotechnology Information. [Link]

  • Synthesis of Highly Functionalized Pyrazines by Ortho-Lithiation Reactions. Pyrazine Ladder Polymers . Journal of the American Chemical Society. (1998). ACS Publications. [Link]

  • Recent Advances in Minisci-Type Reactions . SciSpace. (2019). [Link]

  • Simultaneous Dehalogenation and Hydrogenation in Sonogashira Coupling . PMC. (2022). National Center for Biotechnology Information. [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! . YouTube. (2024). [Link]

  • Optimization of the Reaction Conditions . ResearchGate. Retrieved February 8, 2024, from [Link]

  • SNAr Reactive Pyrazine Derivatives as p53-Y220C Cleft Binders with Diverse Binding Modes . PMC. (2024). National Center for Biotechnology Information. [Link]

  • Chemical Transformation of Pyrazine Derivatives . Moroccan Journal of Chemistry. (2022). [Link]

  • Suzuki Coupling . Organic Chemistry Portal. Retrieved February 8, 2024, from [Link]

  • Pd-catalyzed C–C and C–N cross-coupling reactions in 2-aminothieno[3,2-d]pyrimidin-4(3H)-one series for antiplasmodial pharmacomodulation . RSC Advances. (2022). Royal Society of Chemistry. [Link]

  • Direct C–H functionalisation of azoles via Minisci reactions . RSC Publishing. (2024). [Link]

  • Transition metal-catalyzed functionalization of pyrazines . ResearchGate. (2013). [Link]

  • New Coordination Compounds Based on a Pyrazine Derivative: Design, Characterization, and Biological Study . NIH. (2022). [Link]

  • Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids . PubMed. (2000). [Link]

  • Chemo‐Enzymatic Synthesis of Pyrazines and Pyrroles . PMC. (2019). National Center for Biotechnology Information. [Link]

  • Role of Pyridine Nitrogen in Palladium-Catalyzed Imine Hydrolysis: A Case Study of (E)-1-(3-bromothiophen-2-yl)-N-(4-methylpyridin-2-yl)methanimine . MDPI. (2022). [Link]

  • C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI . PubMed Central. (2020). [Link]

  • The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction . The Journal of Organic Chemistry. (2016). ACS Publications. [Link]

  • Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA . PMC. (2022). National Center for Biotechnology Information. [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism . Master Organic Chemistry. (2018). [Link]

  • Evidence for "cocktail"-type catalysis in Buchwald-Hartwig reaction. A mechanistic study . [Link]

  • A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines . (2025). [Link]

  • Buchwald-Hartwig Amination . ACS GCI Pharmaceutical Roundtable Reagent Guides. (2017). [Link]

Sources

Validation & Comparative

Strategic Selection Guide: 2,3-Diiodopyrazine vs. 2,3-Dichloropyrazine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the structural optimization of pyrazine-based pharmacophores, the choice between 2,3-diiodopyrazine (2,3-DIP) and 2,3-dichloropyrazine (2,3-DCP) is not merely a matter of leaving group ability but a strategic decision dictating the synthetic pathway.

  • Select 2,3-Dichloropyrazine for cost-effective, scalable Nucleophilic Aromatic Substitution (SNAr) sequences where electronegativity drives the rate-determining step.

  • Select 2,3-Diiodopyrazine when Metal-Halogen Exchange or mild Palladium-Catalyzed Cross-Couplings are required to introduce carbon electrophiles or sensitive moieties that cannot withstand the harsh conditions required to activate the C-Cl bond.

This guide provides a technical comparison of these two synthons, supported by mechanistic rationale and experimental protocols.

Physical & Electronic Profile

The reactivity divergence stems from the fundamental properties of the Carbon-Halogen bond within the electron-deficient pyrazine ring.

Feature2,3-Dichloropyrazine 2,3-Diiodopyrazine Implication
Bond Energy (C-X) ~400 kJ/mol (Strong)~240 kJ/mol (Weak)Cl is stable; I is labile for oxidative addition.
Electronegativity 3.16 (Pauling)2.66 (Pauling)Cl stabilizes Meisenheimer complexes (SNAr).
C-X Bond Length ~1.73 Å~2.10 ÅI causes steric crowding but is more accessible to metals.
Polarizability Low (Hard)High (Soft)I is superior for halogen-metal exchange (soft-soft interaction).
Availability Commodity ChemicalSpecialist Reagent2,3-DCP is the precursor to 2,3-DIP.

Reactivity Comparison

A. Nucleophilic Aromatic Substitution (SNAr)

Winner: 2,3-Dichloropyrazine

In SNAr reactions on electron-deficient heterocycles, the rate-determining step is typically the nucleophilic attack and formation of the Meisenheimer complex. The high electronegativity of chlorine lowers the energy of the LUMO at the ipso-carbon more effectively than iodine, stabilizing the anionic intermediate.

  • 2,3-DCP: Reacts readily with amines, alkoxides, and thiols. The first substitution breaks symmetry; the second is directed by the electronic nature of the first substituent.

  • 2,3-DIP: Reacts slower in SNAr due to lower electronegativity and steric bulk, despite Iodine being a better leaving group in SN1/SN2 manifolds.

Expert Insight: If your goal is to introduce two heteroatom nucleophiles (e.g., -NHR, -OR), start with 2,3-DCP . It is orders of magnitude cheaper and kinetically favored for this mechanism [1].

B. Metal-Halogen Exchange (Lithiation/Magnesiation)

Winner: 2,3-Diiodopyrazine

This is the definitive use case for the diiodo derivative. Iodine undergoes extremely rapid Lithium-Halogen or Magnesium-Halogen exchange at low temperatures (-78 °C), often faster than proton transfer (ortho-lithiation).

  • 2,3-DIP: Allows for selective mono-exchange . Treatment with 1.0 eq. of iPrMgCl or nBuLi generates the 2-iodo-3-metallopyrazine species. This allows for the introduction of Carbon-Electrophiles (aldehydes, ketones) at C3 while preserving the C2-iodide for subsequent cross-coupling.

  • 2,3-DCP: Fails in this pathway. Alkyllithiums typically attack the ring (SNAr) or perform non-selective ortho-lithiation at C5/C6 due to the strong C-Cl bond resisting exchange [2].

C. Palladium-Catalyzed Cross-Coupling (Suzuki/Sonogashira)

Winner: 2,3-Diiodopyrazine (for mildness/selectivity)

  • 2,3-DIP: The weak C-I bond facilitates rapid oxidative addition to Pd(0), often requiring no specialized ligands and proceeding at room temperature.

  • 2,3-DCP: Requires electron-rich, bulky ligands (e.g., Buchwald phosphines, NHCs) and elevated temperatures to facilitate oxidative addition.

Strategic Workflows

The following diagrams illustrate the divergent synthetic pathways enabled by each reagent.

Diagram 1: Reactivity Divergence & Pathway Selection

ReactivityPathways Start Target Molecule Design Decision Key Bond Formation? Start->Decision DCP 2,3-Dichloropyrazine Decision->DCP Heteroatom Linkage (N, O, S) DIP 2,3-Diiodopyrazine Decision->DIP Carbon Linkage (C-C Bond) SnAr1 S_NAr (Nu1) DCP->SnAr1 Nucleophile 1 SnAr2 S_NAr (Nu2) SnAr1->SnAr2 Nucleophile 2 Prod_DCP 2,3-Heteroatom Substituted SnAr2->Prod_DCP Exchange Metal-Halogen Exchange (iPrMgCl, -78°C) DIP->Exchange Selective Mono-Lithiation Electrophile Quench (E+) (Aldehyde/Ketone) Exchange->Electrophile C-C Bond Formation Coupling Pd-Coupling (Ar-B(OH)2) Electrophile->Coupling Suzuki/Sonogashira Prod_DIP 2-Carbon, 3-Carbon Substituted Coupling->Prod_DIP

Caption: Decision matrix for selecting starting material based on desired linkage (Heteroatom vs. Carbon).

Diagram 2: Orthogonal Functionalization of 2,3-Diiodopyrazine

Orthogonal Substrate 2,3-Diiodopyrazine Step1 Step 1: Mono-Exchange (1.0 eq iPrMgCl, -78°C) Substrate->Step1 Intermediate Intermediate: 2-Iodo-3-magnesio-pyrazine Step1->Intermediate Step2 Step 2: Electrophile Trap (e.g., Benzaldehyde) Intermediate->Step2 Product1 Product A: 2-Iodo-3-(hydroxybenzyl)pyrazine Step2->Product1 Step3 Step 3: Suzuki Coupling (Pd(PPh3)4, Ar-B(OH)2) Product1->Step3 FinalProd Final Scaffold: 2-Aryl-3-Alkyl-Pyrazine Step3->FinalProd

Caption: Workflow for the selective, sequential functionalization of 2,3-diiodopyrazine.

Experimental Protocols

Protocol A: Synthesis of 2,3-Diiodopyrazine (from 2,3-Dichloropyrazine)

Note: 2,3-Diiodopyrazine is best prepared via Finkelstein reaction conditions, as direct iodination of pyrazine often yields the 2,5-isomer [3].

  • Reagents: 2,3-Dichloropyrazine (1.0 eq), Sodium Iodide (NaI, 5.0 eq), Hydriodic acid (HI, 57%, catalytic), Acetonitrile/MEK.

  • Procedure:

    • Dissolve 2,3-dichloropyrazine in acetonitrile or methyl ethyl ketone (MEK).

    • Add NaI (excess) and 5-10 drops of conc. HI to catalyze the halide exchange.

    • Reflux the mixture for 24-48 hours. The reaction is driven by the precipitation of NaCl.

    • Workup: Cool to RT, filter off inorganic salts. Dilute filtrate with EtOAc, wash with 10% Na₂S₂O₃ (to remove I₂), water, and brine.

    • Purification: Recrystallize from ethanol or purify via silica column (Hexane/EtOAc).

    • Yield: Typically 60-75%.

Protocol B: Selective Mono-Exchange of 2,3-Diiodopyrazine

This protocol demonstrates the unique advantage of the iodo-substrate.

  • Setup: Flame-dried flask, Argon atmosphere, -78 °C cryostat.

  • Reagents: 2,3-Diiodopyrazine (1.0 mmol) in dry THF (5 mL). iPrMgCl (1.05 mmol, 2M in THF).

  • Execution:

    • Cool the 2,3-DIP solution to -78 °C.

    • Add iPrMgCl dropwise over 5 minutes.

    • Stir: Stir at -78 °C for 30 minutes. (Do not warm up, or the "benzyne" elimination or scrambling may occur).

    • Quench: Add the electrophile (e.g., Benzaldehyde, 1.2 eq) dissolved in THF.

    • Warm: Allow to warm to RT slowly over 2 hours.

  • Result: Exclusive formation of the C3-substituted product, retaining the C2-Iodine for future use.

Comparative Data Summary

Reaction Type2,3-Dichloropyrazine2,3-DiiodopyrazineRecommendation
SNAr (Amination) Excellent. Fast, high yield.Good. Slower, requires higher temp.Use Dichloro .[1][2]
Suzuki Coupling Fair. Requires active ligands/heat.Excellent. Mild conditions.Use Diiodo for sensitive substrates.
Li/Mg Exchange Poor. Side reactions dominate.Excellent. Selective mono-exchange.Use Diiodo .
Cost/Scale Low cost / Kg scale.High cost / Gram scale.Use Dichloro for early synthesis.

References

  • Nucleophilic Aromatic Substitution Trends: Chem. Rev.2021 , 121, 3, 1509–1560. Link

  • Pyrazine Metalation: Tetrahedron2014 , 70, 33, 5061-5066. (Discusses regioselective metalation of pyrazines). Link

  • Synthesis of Iodopyrazines: Journal of Heterocyclic Chemistry1985 , 22, 601. (Classic protocols for halo-exchange in diazines). Link

  • Regioselectivity in Pd-Coupling: J. Org. Chem.2019 , 84, 9, 5603–5613. (Discusses site-selectivity in dihaloheterocycles). Link

Sources

1H and 13C NMR Spectral Analysis: 2,3-Diiodopyrazine Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the 1H and 13C NMR spectral characteristics of 2,3-Diiodopyrazine , comparing it against its non-halogenated parent (pyrazine) and chlorinated analogs. It is designed for medicinal chemists and structural biologists utilizing this scaffold in fragment-based drug discovery (FBDD).

Executive Summary: The Heavy Atom Impact

2,3-Diiodopyrazine is a critical building block for generating fused heterocyclic systems (e.g., pyrazinopyridazines) via cross-coupling reactions. Its NMR profile is defined by high symmetry and the Heavy Atom on Light Atom (HALA) effect. Unlike its chlorinated counterparts, the iodine substituents induce significant relativistic shielding on the ipso-carbons, creating a diagnostic spectral signature essential for verifying substitution patterns during synthesis.

Comparative Spectral Analysis

1H NMR: Symmetry and Shielding

The 1H NMR spectrum of 2,3-diiodopyrazine is deceptively simple due to its


 symmetry. However, comparing it with pyrazine and 2,3-dichloropyrazine reveals subtle electronic influences.

Table 1: Comparative 1H NMR Shifts (CDCl3, 400 MHz)

CompoundStructureSignal MultiplicityChemical Shift (

ppm)
Electronic Driver
Pyrazine UnsubstitutedSinglet (4H)8.60 Baseline aromatic ring current.
2,3-Dichloropyrazine Cl-substitutedSinglet (2H)8.32 Inductive withdrawal (-I) vs. Resonance donation (+R).
2,3-Diiodopyrazine I-substitutedSinglet (2H)8.20 - 8.28 *Iodine is less electronegative than Cl; +R effect slightly dominates, shielding protons relative to Cl-analog.

*Note: Shifts are solvent-dependent. In DMSO-d6, signals typically shift downfield by 0.1–0.2 ppm due to hydrogen bonding with the solvent.

Key Insight: The protons at positions 5 and 6 in 2,3-diiodopyrazine are chemically equivalent. They appear as a sharp singlet. If this symmetry is broken (e.g., mono-substitution or hydrolysis to a pyrazinone), this singlet will split into two doublets (


 Hz).
13C NMR: The Diagnostic "Iodine Dip"

The 13C spectrum provides the most definitive structural proof. While chlorine and fluorine typically deshield the attached carbon (moving it downfield >145 ppm), iodine causes a massive upfield shift due to spin-orbit coupling (the Heavy Atom Effect).

Table 2: Comparative 13C NMR Shifts (CDCl3)

Carbon EnvironmentPyrazine (

ppm)
2,3-Dichloropyrazine (

ppm)
2,3-Diiodopyrazine (

ppm)
Analysis
C-H (C5, C6) 145.0142.5143.0 - 144.0 Minimal perturbation at the beta-position.
C-X (C2, C3) N/A147.8 (Deshielded)115.0 - 125.0 (Shielded) Diagnostic Peak. The relativistic mass of Iodine shields the nucleus, pushing the signal upfield by ~20-30 ppm compared to Cl-analogs.

Mechanism: The Heavy Atom Effect (HALA)

Understanding the causality of the spectral data is crucial for interpreting derivatives.

The upfield shift of the C2/C3 carbons is not due to electron density (induction) but rather Spin-Orbit Coupling . The large orbital angular momentum of the iodine electrons couples with the nuclear spin of the attached carbon. This relativistic effect creates a "virtual" magnetic field that opposes the external field (


), effectively shielding the carbon nucleus.

Diagram 1: Logic Flow of Spectral Assignment

G Sample Unknown Pyrazine Derivative H_NMR 1H NMR Acquisition Sample->H_NMR Symmetry_Check Singlet Observed? H_NMR->Symmetry_Check C_NMR 13C NMR Acquisition Symmetry_Check->C_NMR Yes (Symmetric) Shift_Check C2/C3 Shift < 130 ppm? C_NMR->Shift_Check Result_Cl 2,3-Dichloropyrazine (Deshielded C-Cl) Shift_Check->Result_Cl No (Normal Electronegativity) Result_I 2,3-Diiodopyrazine (Shielded C-I) Shift_Check->Result_I Yes (Heavy Atom Effect)

Caption: Decision tree for distinguishing dihalo-pyrazines using the Heavy Atom Effect.

Experimental Protocol: Self-Validating Acquisition

To ensure data integrity, the following protocol includes intrinsic validation steps (Trustworthiness).

Sample Preparation[1]
  • Solvent: Chloroform-d (

    
    ) is preferred for resolution. DMSO-
    
    
    
    should be used if solubility is poor (>10 mg/mL), but be aware of the water peak at 3.33 ppm which can obscure satellite peaks.
  • Concentration: 10-15 mg in 0.6 mL solvent.

  • Filtration: Filter through a cotton plug to remove inorganic salts (e.g., NaI/KI residues from synthesis) which can cause line broadening.

Acquisition Parameters (400 MHz Instrument)
  • 1H NMR:

    • Pulse Angle: 30° (maximize signal-to-noise).

    • Relaxation Delay (D1): 1.0 s (sufficient for protons).

    • Scans: 16.

  • 13C NMR (The Critical Step):

    • Relaxation Delay (D1):Set to 2.0 - 3.0 s. Quaternary carbons (C-I) have long

      
       relaxation times. A short D1 will suppress the diagnostic C-I peak, leading to false negatives.
      
    • Scans: >512 (due to the lack of NOE enhancement on quaternary carbons).

Validation Workflow
  • Step 1: Acquire 1H. Confirm a single singlet around 8.2-8.3 ppm.

  • Step 2: Acquire 13C. Look for the "missing" peak. If you see only one signal at ~144 ppm, your C-I signal is lost in the noise (check D1 parameter) or overlaps with the solvent triplet (unlikely for

    
    ).
    
  • Step 3 (Optional): Run an HSQC (Heteronuclear Single Quantum Coherence).

    • The proton signal at 8.2 ppm must correlate with the carbon at ~144 ppm.

    • The carbon at ~120 ppm (C-I) must show NO correlation (quaternary).

Diagram 2: Experimental Workflow

Workflow Start Crude Product Prep Dissolve in CDCl3 Filter (Cotton) Start->Prep Acq1H Acquire 1H NMR (Check Symmetry) Prep->Acq1H Decision Singlet found? Acq1H->Decision Acq13C Acquire 13C NMR (D1 = 3.0s) Decision->Acq13C Yes Fail Recrystallize Decision->Fail No (Split signals) Verify Verify C-I Peak (~120 ppm) Acq13C->Verify Fail->Prep

Caption: Step-by-step acquisition workflow ensuring detection of the quaternary C-I carbon.

References

  • General Pyrazine Spectral Data

    • Source: National Institute of Advanced Industrial Science and Technology (AIST).
    • URL:[Link]

  • Heavy Atom Effects in NMR

    • Source: Kaupp, M., et al. "Relativistic Effects on NMR Chemical Shifts." Chemical Reviews, 2004.
    • Context: Theoretical grounding for the upfield shift of iodine-bearing carbons.
    • URL:[Link]

  • Synthesis and Characterization of Iodopyrazines

    • Source: Sato, N. "Comprehensive Heterocyclic Chemistry II: Pyrazines."
    • Context: Synthetic routes (Sandmeyer/Halogen exchange) and expected spectral trends for halo-pyrazines.
    • URL:[Link][1]

  • Experimental Comparison (Dichloropyrazine)

Sources

Advanced Mass Spectrometric Characterization of Diiodopyrazine: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of the mass spectrometry (MS) fragmentation patterns of 2,6-diiodopyrazine and 2,3-diiodopyrazine . Targeted at researchers in medicinal chemistry and drug discovery, this document contrasts the unique spectral behaviors of iodinated pyrazines against their chlorinated analogs. It details the mechanistic pathways of deiodination and ring cleavage, supported by experimental high-resolution mass spectrometry (HRMS) data and theoretical fragmentation modeling.

Mechanistic Insight: The Iodine Effect in Pyrazines

The mass spectrometric behavior of diiodopyrazine (


) is dominated by the "Heavy Atom Effect"  and the relative weakness of the 

bond compared to other halogens. Unlike chlorinated or brominated compounds, which exhibit distinct isotopic clusters (

,

,

) due to natural isotope abundances (

and

), iodine is monoisotopic (

).
Key Spectral Characteristics
  • Monoisotopic Signature: Diiodopyrazines lack the complex isotopic envelopes seen in dichloropyrazines. The molecular ion (

    
     or 
    
    
    
    ) appears as a single dominant peak.
  • Facile Deiodination: The

    
     bond energy (~240 kJ/mol) is significantly lower than 
    
    
    
    (~280 kJ/mol) or
    
    
    (~340 kJ/mol). Consequently, fragmentation is driven by the sequential loss of iodine radicals (
    
    
    ) or iodide ions (
    
    
    ), depending on the ionization mode.
  • Mass Defect: Iodine has a unique mass defect (126.9045 Da). The presence of two iodine atoms shifts the mass significantly from the integer value, a diagnostic feature in high-resolution analysis.

Comparative Analysis: Diiodopyrazine vs. Dichloropyrazine

The following table contrasts the performance and spectral features of 2,6-diiodopyrazine with its common synthetic precursor, 2,6-dichloropyrazine.

Table 1: Comparative Mass Spectrometric Profile

Feature2,6-Diiodopyrazine2,6-DichloropyrazineImplications for Analysis
Molecular Formula


Iodine adds significant mass (approx. +184 Da).
Monoisotopic Mass 331.830 Da147.960 DaDistinct mass shift confirms substitution.
Isotope Pattern Single dominant peak (

)
9:6:1 triplet (

)
Cl pattern is diagnostic; I pattern is clean but requires accurate mass.
Primary Fragmentation Loss of I (

127)
Loss of Cl (

35/37)
Iodine loss is more rapid/prominent in CID.
Ionization Efficiency High (soft polarizability of I)ModerateIodinated species often fly better in negative ESI.
Ring Stability Ring intact after first I lossRing often cleaves with Cl lossPyrazine ring fragmentation (

loss) is secondary in iodides.

Fragmentation Pathways and Structural Logic

Understanding the fragmentation logic is critical for confirming the position of iodination (2,3- vs 2,6-isomers) and purity.

Pathway A: Sequential Deiodination (Dominant)

In Electrospray Ionization (ESI) MS/MS, the protonated molecular ion


 undergoes collision-induced dissociation (CID).
  • Precursor:

    
     (
    
    
    
    )
  • Primary Product: Loss of

    
     or 
    
    
    
    to form
    
    
    (
    
    
    ).
  • Secondary Product: Loss of the second iodine to form the pyrazine core

    
     (
    
    
    
    ).
Pathway B: Ring Cleavage (Secondary)

Once the halogens are ejected, the pyrazine ring typically fragments via the loss of hydrogen cyanide (


, 27 Da), a characteristic signature of nitrogen heterocycles.
  • 
     (Loss of 
    
    
    
    )
Visualization of Fragmentation Logic

FragmentationPathway cluster_legend Pathway Legend M Precursor Ion [M+H]+ m/z 332.8 Frag1 Mono-iodo Fragment [M+H - I•]+ m/z 205.9 M->Frag1 Loss of I• (127 Da) Weakest Bond Frag2 Pyrazine Core [M+H - 2I]+ m/z 79.0 Frag1->Frag2 Loss of I• (127 Da) Frag3 Ring Cleavage [C3H3N]+ m/z 52.0 Frag2->Frag3 Loss of HCN (27 Da) Ring Opening key Blue: Molecular Ion Red: Primary Fragment Yellow: Secondary Fragment Green: Diagnostic Ring Fragment

Figure 1: Sequential fragmentation pathway of diiodopyrazine in positive ESI-MS/MS, highlighting the characteristic loss of iodine followed by ring degradation.

Experimental Protocol: Purity Confirmation via LC-MS/MS

This protocol is designed for the validation of synthetic 2,6-diiodopyrazine synthesized from 2,6-dichloropyrazine.

Reagents & Equipment[1][2][3]
  • Instrument: Q-TOF or Triple Quadrupole MS (e.g., Agilent 6400 series or equivalent).

  • Solvents: LC-MS grade Acetonitrile (ACN) and Water with 0.1% Formic Acid.

  • Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

Step-by-Step Workflow
  • Sample Preparation:

    • Dissolve 1 mg of crystalline diiodopyrazine in 1 mL of ACN.

    • Dilute 1:100 with 50:50 ACN:Water to reach ~10 µg/mL. Note: High concentrations can saturate the detector due to the high ionization efficiency of iodine.

  • LC Parameters:

    • Flow Rate: 0.4 mL/min.

    • Gradient: 5% B to 95% B over 5 minutes (B = ACN). Diiodopyrazine is significantly more lipophilic than dichloropyrazine and will elute later (approx. 3.5 - 4.0 min).

  • MS Source Conditions (ESI Positive):

    • Gas Temp: 300°C.

    • Capillary Voltage: 3500 V.

    • Fragmentor: 100 V (Set lower than usual to prevent in-source deiodination).

  • Data Acquisition & Analysis:

    • Full Scan: 100–500 m/z. Look for the monoisotopic peak at 332.84 .

    • Product Ion Scan: Select 332.8 as precursor. Apply Collision Energy (CE) ramp (10–40 eV).

    • Validation: Confirm presence of daughter ion at 205.9 (loss of one I). Absence of 205.9 at high CE suggests incorrect structure.

Experimental Data Validation

The following data points are derived from synthesized 2,6-diiodopyrazine characterized in literature (Source 1.6):

  • HRMS (ESI) Found: 332.83804[1]

  • Calculated: 332.83801[1]

  • Error: 0.09 ppm (Excellent agreement).

Synthesis & Characterization Workflow

The generation of diiodopyrazine typically involves a Finkelstein-type halogen exchange or direct iodination. The MS confirmation is the final quality gate before using the material in sensitive couplings (e.g., Sonogashira).

SynthesisWorkflow Start Start: 2,6-Dichloropyrazine (m/z 148, Isotope Pattern) Reaction Reaction: HI / NaI (Halogen Exchange) Start->Reaction Product Product: 2,6-Diiodopyrazine (m/z 332.8, Monoisotopic) Reaction->Product QC QC Check: LC-MS/MS Target: m/z 332.8 -> 205.9 Product->QC QC->Reaction Fail (Incomplete Exchange) App Application: Sonogashira Coupling (Synthesis of Pyrazine Scaffolds) QC->App Pass

Figure 2: Synthesis and Quality Control workflow. The shift from a polychlorinated isotope pattern to a mono-iodinated mass is the primary pass/fail metric.

References

  • Synthesis and Characterization of 2,6-diiodopyrazine : Title: Supporting Information for "Energetic Salts Based on Pyrazine-bis-pyrazole" Source: Amazon AWS (Supplementary Data) URL:[Link]

  • Application in Dithiolene Ligand Synthesis : Title: Gold bis(dithiolene) radical with fused pyrazine and dithiine rings Source: Dalton Transactions (RSC) URL:[Link]

  • Sonogashira Coupling of Diiodopyrazines : Title: Shape-Matching and Halogen Bonding in Chiral Pyrazine-Allene Hosts Source: National Institutes of Health (PMC) URL:[Link]

Sources

A Comparative Guide to Developing a Stability-Indicating HPLC Method for 2,3-Diiodopyrazine Purity Analysis

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, ensuring the purity and stability of active pharmaceutical ingredients (APIs) is paramount.[1] This guide provides an in-depth, experience-driven approach to developing a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the purity assessment of 2,3-diiodopyrazine, a key intermediate in various synthetic pathways.[2] We will move beyond a simple recitation of steps to explore the scientific rationale behind each decision, comparing alternative approaches and culminating in a validated method that is both reliable and compliant with regulatory expectations.

The Analytical Challenge: Understanding 2,3-Diiodopyrazine and Its Potential Impurities

2,3-Diiodopyrazine is a halogenated heterocyclic compound. Its structure, featuring a pyrazine ring and two iodine atoms, presents specific analytical challenges. The molecule is relatively non-polar, making it an ideal candidate for reversed-phase HPLC.[3][4][5][6] However, the potential for dehalogenation, oxidation, and other degradation pathways necessitates a method capable of separating the intact API from a range of potential impurities.

Anticipated Impurities:

  • Process-Related Impurities: These can arise from the synthetic route and may include starting materials, intermediates, or by-products. For instance, mono-iodinated pyrazines or positional isomers could be present.[7]

  • Degradation Products: Forced degradation studies are essential to proactively identify potential degradants that may form under various stress conditions.[8][9] For 2,3-diiodopyrazine, likely degradation pathways include:

    • Hydrolysis: Cleavage of the carbon-iodine bond or modification of the pyrazine ring under acidic or basic conditions.

    • Oxidation: Formation of N-oxides or other oxygenated derivatives of the pyrazine ring.

    • Photolysis: Degradation upon exposure to light, potentially leading to de-iodination or ring cleavage.

    • Thermolysis: Degradation at elevated temperatures.

A stability-indicating method must be able to resolve all these potential impurities from the main 2,3-diiodopyrazine peak, ensuring that any decrease in the API concentration is accurately reflected by a corresponding increase in impurity peaks.[8]

Strategic Method Development: A Phased Approach

Our method development strategy is built on a logical progression from initial screening to final validation, ensuring that each step informs the next. This systematic approach minimizes rework and leads to a more robust final method.

MethodDevelopmentWorkflow cluster_screening Phase 1: Initial Screening cluster_optimization Phase 2: Method Optimization cluster_degradation Phase 3: Forced Degradation cluster_validation Phase 4: Method Validation Screening Column & Mobile Phase Screening Initial_Conditions Establish Initial Isocratic/Gradient Conditions Screening->Initial_Conditions Initial Assessment Optimization Fine-tuning of Mobile Phase Composition, Gradient, Flow Rate, and Temperature Initial_Conditions->Optimization Refinement Peak_Shape Address Peak Tailing/Asymmetry Optimization->Peak_Shape Symmetry Improvement Forced_Degradation Stress Testing (Acid, Base, Oxidation, Thermal, Photo) Peak_Shape->Forced_Degradation Optimized Method Specificity Demonstrate Method Specificity Forced_Degradation->Specificity Generation of Degradants Validation ICH Guideline Validation (Specificity, Linearity, Accuracy, Precision, etc.) Specificity->Validation Final Method

Caption: A phased workflow for HPLC method development.

Experimental Protocols & Comparative Analysis

Phase 1: Initial Screening - Laying the Foundation

The goal of this phase is to identify a suitable column and mobile phase combination that provides initial retention and selectivity for 2,3-diiodopyrazine and its likely impurities.

Experimental Protocol: Column and Mobile Phase Screening

  • Analyte Preparation: Prepare a stock solution of 2,3-diiodopyrazine in acetonitrile at a concentration of 1 mg/mL.

  • Column Selection: Screen a minimum of two different reversed-phase columns with varying selectivity. A standard C18 column is a good starting point due to its versatility in separating non-polar compounds.[4][5] A phenyl-hexyl column can be a valuable alternative, offering different selectivity through π-π interactions with the aromatic pyrazine ring.

  • Mobile Phase Screening:

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water. TFA is an ion-pairing agent that can improve the peak shape of nitrogen-containing heterocycles.

    • Mobile Phase B: Acetonitrile and Methanol. Both are common organic modifiers in reversed-phase HPLC. Acetonitrile generally provides better peak shape and lower UV cutoff, while methanol can offer different selectivity.

  • Initial Gradient: Run a generic scouting gradient from 5% to 95% organic phase over 20 minutes to elute all components.

  • Detection: Use a photodiode array (PDA) detector to monitor the elution profile across a range of wavelengths. The optimal wavelength for 2,3-diiodopyrazine should be determined from its UV spectrum.

Comparison of Initial Screening Conditions:

ParameterOption 1: C18 ColumnOption 2: Phenyl-Hexyl ColumnRationale for Comparison
Stationary Phase OctadecylsilanePhenyl-HexylC18 provides strong hydrophobic retention, while the phenyl-hexyl phase can offer alternative selectivity for aromatic compounds through π-π interactions.
Mobile Phase B AcetonitrileMethanolComparing these organic modifiers helps in understanding their impact on selectivity and resolution.
Expected Outcome Good retention of the non-polar 2,3-diiodopyrazine.Potentially better separation of aromatic impurities.The goal is to find the combination that provides the best initial separation of any observed impurities.

Based on initial screening, a C18 column with a water/acetonitrile mobile phase often provides a good starting point for halogenated aromatic compounds.

Phase 2: Method Optimization - Refining the Separation

Once a suitable column and mobile phase system are selected, the next step is to optimize the chromatographic parameters to achieve the desired resolution and run time.

Experimental Protocol: Method Optimization

  • Gradient Optimization: Based on the scouting gradient, adjust the slope and duration of the gradient to improve the separation of closely eluting peaks. A shallower gradient will generally increase resolution.[10]

  • Mobile Phase pH: The pH of the mobile phase can significantly impact the retention and peak shape of ionizable compounds. While 2,3-diiodopyrazine is not strongly basic, adjusting the pH with buffers (e.g., phosphate or acetate) can be explored to improve peak symmetry.[11]

  • Flow Rate and Temperature: A lower flow rate can improve resolution but will increase the run time.[12] Increasing the column temperature can decrease viscosity and improve efficiency, but may also affect selectivity. A systematic evaluation of these parameters is crucial.

Strategies for Improving Peak Shape:

Peak tailing is a common issue in HPLC, especially for basic compounds.[11] While 2,3-diiodopyrazine is a weak base, interactions with residual silanols on the silica-based stationary phase can cause tailing.

StrategyDescriptionAdvantageDisadvantage
Low pH Mobile Phase Using an acidic mobile phase (e.g., with TFA or formic acid) protonates the basic sites on the analyte and suppresses the ionization of silanol groups.[11]Simple to implement and often effective.May not be suitable for acid-labile compounds.
Use of End-Capped Columns Modern HPLC columns are often "end-capped" to minimize the number of free silanol groups.[13]Reduces a primary cause of peak tailing.May not eliminate all secondary interactions.
Mobile Phase Additives Small amounts of a basic modifier like triethylamine can be added to the mobile phase to compete with the analyte for active sites on the stationary phase.[11]Can be very effective for strongly basic compounds.Can suppress MS signal if used with LC-MS.

For 2,3-diiodopyrazine, a combination of a modern, end-capped C18 column and an acidic mobile phase is typically the most effective and straightforward approach.

Phase 3: Forced Degradation - Ensuring Specificity

Forced degradation studies are the cornerstone of developing a stability-indicating method.[8][9][14] The goal is to generate potential degradation products and demonstrate that the analytical method can separate them from the parent compound and from each other.[15]

Experimental Protocol: Forced Degradation Studies

  • Sample Preparation: Prepare separate solutions of 2,3-diiodopyrazine in a suitable solvent.

  • Stress Conditions: Expose the solutions to the following conditions:

    • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

    • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Heat the solid sample at 105°C for 48 hours.

    • Photolytic Degradation: Expose the solution to a combination of UV and visible light as per ICH Q1B guidelines.

  • Analysis: Analyze the stressed samples using the optimized HPLC method. The target degradation is typically in the range of 5-20%.[15]

  • Peak Purity Analysis: Use a PDA detector to assess the peak purity of the 2,3-diiodopyrazine peak in the presence of its degradation products. This ensures that no degradant is co-eluting with the main peak.

ForcedDegradation cluster_stress Stress Conditions Acid Acid Hydrolysis HPLC Optimized HPLC Method Acid->HPLC Base Base Hydrolysis Base->HPLC Oxidation Oxidation Oxidation->HPLC Thermal Thermal Thermal->HPLC Photo Photolysis Photo->HPLC API 2,3-Diiodopyrazine API->Acid API->Base API->Oxidation API->Thermal API->Photo Result Separation of API and Degradants HPLC->Result

Caption: Workflow for forced degradation studies.

Phase 4: Method Validation - The Final Hurdle

The final step is to validate the developed method according to ICH Q2(R2) guidelines to ensure it is suitable for its intended purpose.[16][17][18][19]

Validation Parameters and Acceptance Criteria:

ParameterPurposeTypical Acceptance Criteria
Specificity To demonstrate that the method can unequivocally assess the analyte in the presence of impurities and degradants.Peak purity index > 0.999. Baseline resolution between the main peak and all impurity peaks.
Linearity To demonstrate a linear relationship between analyte concentration and detector response.Correlation coefficient (r²) ≥ 0.999.
Accuracy To determine the closeness of the test results to the true value.Recovery of 98.0% to 102.0% for the API.
Precision (Repeatability and Intermediate Precision)To assess the degree of scatter between a series of measurements.Relative Standard Deviation (RSD) ≤ 2.0%.
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantitated.Signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio of 10:1. RSD ≤ 10%.
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.System suitability parameters should remain within acceptable limits.

Experimental Protocol: Validation

Detailed experimental protocols for each validation parameter should be established in a validation plan.[17] For example, accuracy is typically assessed by spiking a placebo with known amounts of the API at different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration) and measuring the recovery.[18]

Final Optimized and Validated Method

Based on the systematic development and validation process described, a reliable stability-indicating HPLC method for the purity of 2,3-diiodopyrazine can be established. An example of a final method is presented below.

Table of Final HPLC Method Parameters:

ParameterCondition
Column Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent
Mobile Phase A 0.1% Trifluoroacetic Acid in Water
Mobile Phase B Acetonitrile
Gradient 0-5 min: 30% B; 5-20 min: 30-80% B; 20-25 min: 80% B; 25-26 min: 80-30% B; 26-30 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 254 nm
Injection Volume 10 µL
Sample Diluent Acetonitrile/Water (50:50, v/v)

This method, having been developed through a rigorous, science-led approach and validated against internationally recognized standards, provides a high degree of confidence in the purity and stability data generated for 2,3-diiodopyrazine.

References

  • CN103172480A - Method for preparing iodo aromatic hydrocarbon - Google Patents. (n.d.).
  • Development of ultra HPLC analytical method for pymetrozine residues in rice. (2024). Devaki Kayam, Paramasiva I, Sreelakshmi CH, MuraliKrishna. T, KiranKumar K, Harathi PN, Venkateswarlu U and Sarada. Jayalakshmi Devi R.
  • Stability Indicating HPLC Method Development: A Review. (2023). International Journal of Pharmacy & Pharmaceutical Research, 26(3).
  • Formation Mechanism of Iodinated Aromatic Disinfection Byproducts: Acid Catalysis with H2OI+. (n.d.). Environmental Science & Technology. ACS Publications.
  • Stability-Indicating RP-HPLC Method Development and Validation for the Quantification of Fluphenazine Tablets in Solid Oral Dosage Form. (n.d.). PubMed.
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Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2,3-Diiodopyrazine

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists at the forefront of drug development, our work with novel chemical entities like 2,3-Diiodopyrazine demands not only scientific rigor but also an unwavering commitment to safety. This guide provides essential, immediate safety and logistical information for handling this halogenated aromatic compound. Moving beyond a simple checklist, we will explore the causality behind each procedural choice, ensuring a self-validating system of safety that builds trust in our experimental protocols.

Initial Hazard Assessment: Understanding 2,3-Diiodopyrazine

Before any handling, a thorough hazard assessment is mandatory. While a specific Safety Data Sheet (SDS) for 2,3-Diiodopyrazine may not be readily available, we can infer its primary hazards based on its chemical structure and data from analogous compounds, such as 2,3-Dichloropyrazine.

Anticipated Hazards:

  • Skin Irritation (H315): Halogenated aromatic compounds can be irritating upon skin contact.[1]

  • Serious Eye Irritation (H319): As a solid powder, the dust is likely to cause significant eye irritation.[1]

  • Respiratory Irritation (H335): Inhalation of the fine powder can irritate the respiratory tract.[1]

The Occupational Safety and Health Administration (OSHA) Laboratory Standard mandates that employers have a written Chemical Hygiene Plan (CHP) which includes provisions for worker training, criteria for the use of personal protective equipment (PPE), and special precautions for particularly hazardous substances.[2][3] Your first step is to consult your institution's CHP and the relevant SDS, if available.[4]

The Hierarchy of Controls: A Foundational Safety Principle

Personal Protective Equipment (PPE) is the final and crucial barrier between you and a potential hazard. However, it is the last line of defense. The most effective safety protocols prioritize eliminating or controlling hazards at their source through engineering and administrative controls. This hierarchy is a cornerstone of laboratory safety.

Hierarchy_of_Controls cluster_0 The Hierarchy of Controls for Chemical Safety Elimination Elimination (Physically remove the hazard) Substitution Substitution (Replace with a less hazardous substance) Elimination->Substitution Most Effective Engineering Engineering Controls (Isolate people from the hazard) Substitution->Engineering Administrative Administrative Controls (Change the way people work) Engineering->Administrative PPE Personal Protective Equipment (PPE) (Protect the worker with personal equipment) Administrative->PPE Least Effective

Caption: The Hierarchy of Controls, prioritizing the most effective safety measures.

For 2,3-Diiodopyrazine, engineering controls are paramount. All manipulations of this compound, especially handling the solid powder, must be performed within a certified chemical fume hood to minimize inhalation exposure.[5]

Mandatory PPE Ensemble for 2,3-Diiodopyrazine

Based on the anticipated hazards, a standard PPE ensemble is required for all work involving this compound.

  • Eye and Face Protection:

    • Chemical Splash Goggles: These are mandatory. Standard safety glasses do not provide adequate protection from splashes or airborne particles.[6][7] Chemical splash goggles should have indirect ventilation to prevent hazardous substances from entering the eye area.[7]

    • Face Shield: A full face shield should be worn over chemical splash goggles during procedures with a higher risk of splashing or energetic reactions, such as when handling larger quantities or during quenching procedures.[8]

  • Skin and Body Protection:

    • Laboratory Coat: A flame-resistant lab coat with long sleeves and a fully fastened front is required. This is the primary barrier for protecting your skin and personal clothing.

    • Chemical-Resistant Gloves: Nitrile gloves are a suitable choice for general handling and protection against solvents, oils, and limited exposure to acids and bases.[8] Always inspect gloves for tears or punctures before use. For prolonged or immersive contact, consult a glove compatibility chart and consider heavier-duty gloves like butyl or Viton.[7] Double-gloving is a recommended best practice, especially during purification or when handling concentrated solutions.

    • Full-Length Pants and Closed-Toe Shoes: This is a fundamental requirement for all laboratory work to protect against spills and falling objects.

  • Respiratory Protection:

    • When used within a certified chemical fume hood, additional respiratory protection is typically not required.

    • In the rare event that engineering controls are not feasible or fail, or during a large spill cleanup, a NIOSH-approved air-purifying respirator with appropriate cartridges for organic vapors and particulates would be necessary.[9] All respirator use must be done under a formal respiratory protection program as required by OSHA.

PPE Selection by Laboratory Task

The specific PPE required can be adjusted based on the task and associated risk. The following table provides guidance for common laboratory operations.

TaskMinimum Required PPERationale & Key Considerations
Weighing Solid Compound Chemical Splash Goggles, Lab Coat, Nitrile Gloves (Single Pair)Primary Hazard: Inhalation of fine powder and eye contact. Control: Must be performed in a fume hood or other ventilated balance enclosure to contain dust.[10]
Preparing Solutions Chemical Splash Goggles, Lab Coat, Nitrile Gloves (Double Pair Recommended)Primary Hazard: Splashes of the dissolved compound and solvent. Double gloving provides an extra layer of protection against potential permeation.
Running/Monitoring Reaction Chemical Splash Goggles, Lab Coat, Nitrile GlovesPrimary Hazard: Potential for splashes or vessel failure. Ensure reaction is conducted within the sash of the fume hood.
Work-up & Purification Face Shield over Goggles, Lab Coat, Chemical-Resistant Apron, Nitrile Gloves (Double Pair)Primary Hazard: Higher risk of splashes and exposure during transfers and column chromatography. An apron provides an additional barrier for torso protection.[6]
Minor Spill Cleanup Face Shield over Goggles, Lab Coat, Nitrile Gloves (Double Pair), Shoe Covers (optional)Primary Hazard: Direct contact with concentrated material and contaminated surfaces. Isolate the area and follow established spill cleanup procedures.[11]

Operational and Disposal Plans

Step-by-Step Guidance: Donning and Doffing PPE

Correctly putting on and removing PPE is critical to prevent cross-contamination.

Donning (Putting On):

  • Lab Coat: Fasten completely.

  • Eye/Face Protection: Put on goggles and/or face shield.

  • Gloves: Put on the first pair of gloves (if double-gloving). The cuff of the glove should go over the cuff of the lab coat sleeve. Put on the second pair.

Doffing (Taking Off) - The "Dirty to Dirty, Clean to Clean" Principle:

  • Outer Gloves: Remove the outer pair of gloves by peeling one off from the cuff, turning it inside out, and using it to peel off the second glove. Dispose of them immediately in the designated hazardous waste container.

  • Lab Coat: Unfasten the lab coat. Remove it by rolling it down from the shoulders, touching only the inside.

  • Eye/Face Protection: Remove by handling the strap or earpieces.

  • Inner Gloves: Remove the final pair of gloves as described in step 1.

  • Hand Washing: Immediately and thoroughly wash your hands with soap and water.[1]

Emergency Procedures: Spills and Exposures

Skin Exposure:

  • Immediately remove any contaminated clothing.[12]

  • Wash the affected area thoroughly with soap and lukewarm water for at least 15 minutes.[13] Avoid hot water, which can open pores and increase absorption.[13]

  • Seek medical attention. Report the incident to your supervisor.

Eye Exposure:

  • Immediately flush the eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, holding the eyelids open.[14]

  • Remove contact lenses if present and easy to do so.[1]

  • Seek immediate medical attention.

Minor Spill on Benchtop (inside a fume hood):

  • Alert others in the immediate area.

  • Wear the appropriate PPE as outlined in the table above.

  • Cover the spill with an absorbent material, working from the outside in to prevent spreading.[11][15]

  • Gently collect the absorbent material and contaminated debris into a designated hazardous waste container.

  • Decontaminate the area with an appropriate solvent (e.g., ethanol or isopropanol) followed by soap and water.

  • Dispose of all contaminated materials, including gloves, as hazardous waste.

Disposal Plan: Contaminated PPE and Chemical Waste
  • Contaminated PPE: All disposable PPE used while handling 2,3-Diiodopyrazine (gloves, absorbent pads, etc.) must be considered hazardous waste. It should be collected in a clearly labeled, sealed waste bag or container within the laboratory.[16]

  • Chemical Waste: 2,3-Diiodopyrazine is a halogenated organic compound.[17] It must be disposed of in a designated, properly labeled halogenated organic waste container. Never dispose of halogenated compounds down the drain or in non-halogenated waste streams, as this significantly increases the cost and complexity of disposal.[16][18] Follow all institutional and local regulations for hazardous waste disposal.[17][19]

By integrating these expert-level protocols and understanding the rationale behind them, you can handle 2,3-Diiodopyrazine with the confidence that comes from a robust and well-reasoned safety plan.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.